Product packaging for 8-Bromoisoquinolin-3-amine(Cat. No.:CAS No. 1260760-06-2)

8-Bromoisoquinolin-3-amine

Cat. No.: B567063
CAS No.: 1260760-06-2
M. Wt: 223.073
InChI Key: MELBFTIXTXTDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Bromoisoquinolin-3-amine (CAS 1260760-06-2) is a high-purity brominated isoquinoline derivative supplied with a guaranteed purity of ≥98% . This compound serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its molecular structure, characterized by the formula C₉H₇BrN₂ and a molecular weight of 223.07 g/mol, features both a reactive bromine atom and an amino group, making it a suitable substrate for various metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination . This reagent is particularly significant in the synthesis of more complex isoquinoline scaffolds, which are privileged structures in pharmaceuticals. Research applications include its use as a precursor for the development of 8-amino-substituted tetrahydroisoquinolines, a class of compounds investigated for their potential as central nervous system (CNS) agents . The bromine atom allows for further functionalization, enabling the construction of diverse chemical libraries for biological screening. For safe handling, please refer to the provided Safety Data Sheet (SDS). The product is classified with the hazard statement H302 (Harmful if swallowed) and should be stored at 4°C, protected from light . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, and is not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2 B567063 8-Bromoisoquinolin-3-amine CAS No. 1260760-06-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromoisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELBFTIXTXTDDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697485
Record name 8-Bromoisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260760-06-2
Record name 8-Bromoisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Bromoisoquinolin-3-amine from Isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible multi-step synthetic pathway for the preparation of 8-Bromoisoquinolin-3-amine, a potentially valuable building block in medicinal chemistry and drug development, starting from the readily available isoquinoline. The synthesis is a complex sequence requiring careful control of reaction conditions to achieve the desired regioselectivity. This document outlines the theoretical reaction sequence, details established experimental protocols for analogous transformations, and presents the necessary data in a structured format for clarity and reproducibility.

Synthetic Strategy Overview

The synthesis of this compound from isoquinoline is not a direct transformation and necessitates a multi-step approach. A logical and feasible synthetic route involves the initial preparation of the key intermediate, 8-bromoisoquinoline, followed by the introduction of an amino group at the 3-position.

The proposed synthetic pathway can be broken down into two main stages:

Stage 1: Synthesis of 8-Bromoisoquinoline

  • Nitration of Isoquinoline: Electrophilic nitration of isoquinoline yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.

  • Isomer Separation: Separation of the desired 8-nitroisoquinoline from the isomeric mixture.

  • Reduction of the Nitro Group: Reduction of 8-nitroisoquinoline to afford 8-aminoisoquinoline.

  • Sandmeyer Reaction: Conversion of the 8-aminoisoquinoline to 8-bromoisoquinoline via diazotization followed by treatment with a bromide source.

Stage 2: Synthesis of this compound 5. Introduction of the Amino Group at the 3-Position: This is the most challenging step. A potential strategy involves the introduction of a suitable leaving group at the 3-position of 8-bromoisoquinoline, followed by a nucleophilic substitution with an amine source. Alternatively, a direct C-H amination or a metal-catalyzed cross-coupling reaction could be explored.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Isoquinoline Isoquinoline Nitro_mixture 5-Nitroisoquinoline & 8-Nitroisoquinoline Mixture Isoquinoline->Nitro_mixture Nitration Nitro_isoquinoline_8 8-Nitroisoquinoline Nitro_mixture->Nitro_isoquinoline_8 Isomer Separation Amino_isoquinoline_8 8-Aminoisoquinoline Nitro_isoquinoline_8->Amino_isoquinoline_8 Reduction Bromo_isoquinoline_8 8-Bromoisoquinoline Amino_isoquinoline_8->Bromo_isoquinoline_8 Sandmeyer Reaction Final_Product This compound Bromo_isoquinoline_8->Final_Product Amination at C3

Caption: Overall synthetic workflow for this compound from isoquinoline.

Detailed Experimental Protocols and Data

This section provides detailed experimental protocols for each step of the proposed synthesis. It is important to note that while some protocols are well-established for similar substrates, the application to this specific synthetic sequence may require optimization.

Stage 1: Synthesis of 8-Bromoisoquinoline

The nitration of isoquinoline with a mixture of nitric acid and sulfuric acid is known to produce a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. The ratio of these isomers can be influenced by the reaction conditions.

Experimental Protocol (General Procedure):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, isoquinoline is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Nitration: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the isoquinoline solution, maintaining the low temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured onto crushed ice, and the resulting solution is carefully neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the nitroisoquinoline isomers.

  • Isolation: The precipitate is collected by filtration, washed with water, and dried.

Quantitative Data (Representative):

Reagent/ParameterQuantity/Value
Isoquinoline1.0 eq
Conc. H₂SO₄5-10 vol
Conc. HNO₃1.1 eq
Temperature0-10 °C
Reaction Time1-3 h
Typical Yield 85-95% (mixture of isomers)

The separation of the 5- and 8-nitroisoquinoline isomers is a critical step and can be challenging. Fractional crystallization or column chromatography are the most common methods. Reports suggest that the separation can be achieved by exploiting the differential solubility of the isomers or their salts in various solvents. For instance, selective precipitation of the nitrate salt of the 5-nitro isomer from a dilute nitric acid solution has been reported. Another approach involves the formation of hydrohalide salts and their fractional crystallization from a suitable solvent like wet dimethylformamide.[1][2]

Experimental Protocol (Fractional Crystallization - General):

  • The crude mixture of nitroisoquinolines is dissolved in a minimal amount of a suitable hot solvent or solvent mixture.

  • The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath.

  • The crystals of the less soluble isomer (often the 5-nitro isomer) are collected by filtration.

  • The mother liquor, enriched in the other isomer, is concentrated, and the process is repeated to obtain the desired 8-nitroisoquinoline.

Quantitative Data:

The efficiency of separation is highly dependent on the specific conditions and the initial isomer ratio. Yields for the isolated 8-nitroisoquinoline can vary significantly.

The reduction of the nitro group to an amine can be achieved using various reducing agents. Catalytic hydrogenation or reduction with metals in acidic media are common methods.

Experimental Protocol (Catalytic Hydrogenation):

  • Reaction Setup: 8-Nitroisoquinoline is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Catalyst: A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution.

  • Hydrogenation: The mixture is subjected to a hydrogen atmosphere (balloon pressure or in a hydrogenation apparatus) and stirred at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: The catalyst is removed by filtration through a pad of Celite®, and the solvent is evaporated under reduced pressure to yield 8-aminoisoquinoline.

Quantitative Data:

Reagent/ParameterQuantity/Value
8-Nitroisoquinoline1.0 eq
Pd/C (10%)5-10 mol%
SolventEthanol
Hydrogen Pressure1 atm
TemperatureRoom Temperature
Reaction Time2-6 h
Typical Yield >90%

The Sandmeyer reaction is a reliable method for converting an aromatic amine to a halide.[3][4][5] It involves the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) halide.

Experimental Protocol (General Procedure):

  • Diazotization: 8-Aminoisoquinoline is dissolved in an aqueous acidic solution (e.g., HBr/H₂O) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the low temperature, to form the diazonium salt.

  • Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr.

  • Reaction Completion: The mixture is warmed to room temperature or gently heated to promote the evolution of nitrogen gas and the formation of 8-bromoisoquinoline.

  • Work-up: The reaction mixture is neutralized, and the product is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate). The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Quantitative Data:

Reagent/ParameterQuantity/Value
8-Aminoisoquinoline1.0 eq
HBr (48%)Excess
NaNO₂1.1 eq
CuBr1.1 eq
Temperature0 °C to RT/heat
Typical Yield 60-80%
Stage 2: Synthesis of this compound

The introduction of an amino group at the 3-position of the 8-bromoisoquinoline core is a significant challenge due to the electron-deficient nature of the pyridine ring in isoquinoline, which generally directs nucleophilic attack to the 1-position. Direct amination methods like the Chichibabin reaction are unlikely to be selective for the 3-position. A more plausible approach involves the introduction of a leaving group at the 3-position, followed by nucleophilic substitution, or a transition-metal-catalyzed cross-coupling reaction.

A potential route would involve the selective bromination or chlorination of 8-bromoisoquinoline at the 3-position to generate a 3,8-dihaloisoquinoline. This dihalo-intermediate could then undergo a regioselective amination.

Logical Relationship Diagram:

Amination_Strategy Bromo_isoquinoline_8 8-Bromoisoquinoline Dihalo_isoquinoline 3-Halo-8-bromoisoquinoline Bromo_isoquinoline_8->Dihalo_isoquinoline Halogenation at C3 Final_Product This compound Dihalo_isoquinoline->Final_Product Nucleophilic Amination (e.g., Buchwald-Hartwig)

Caption: Proposed strategy for the amination of 8-bromoisoquinoline at the 3-position.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a promising candidate for the amination of a 3-halo-8-bromoisoquinoline.[2][6][7][8] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand and reaction conditions is crucial for achieving high yields and preventing side reactions.

Experimental Protocol (Hypothetical for 3-halo-8-bromoisoquinoline):

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 3-halo-8-bromoisoquinoline, an amine source (e.g., ammonia, benzylamine, or an ammonia equivalent), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOt-Bu, Cs₂CO₃).

  • Reaction: A suitable solvent (e.g., toluene, dioxane) is added, and the mixture is heated to the required temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: The reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine.

  • Purification: The crude product is purified by column chromatography to afford this compound.

Quantitative Data (Hypothetical):

Reagent/ParameterQuantity/Value
3-Halo-8-bromoisoquinoline1.0 eq
Amine Source1.2-2.0 eq
Palladium Catalyst1-5 mol%
Phosphine Ligand2-10 mol%
Base1.5-3.0 eq
SolventToluene or Dioxane
Temperature80-110 °C
Expected Yield Variable, requires optimization

Summary of Quantitative Data

The following table summarizes the expected yields for each step of the proposed synthesis. These values are based on literature precedents for similar reactions and may require optimization for this specific synthetic sequence.

StepTransformationStarting MaterialProductTypical Yield (%)
1NitrationIsoquinoline5- & 8-Nitroisoquinoline85-95
2Isomer SeparationNitroisoquinoline Mixture8-NitroisoquinolineVariable
3Reduction8-Nitroisoquinoline8-Aminoisoquinoline>90
4Sandmeyer Reaction8-Aminoisoquinoline8-Bromoisoquinoline60-80
5Amination (Hypothetical)3-Halo-8-bromoisoquinolineThis compoundVariable

Conclusion

The synthesis of this compound from isoquinoline is a challenging but feasible multi-step process. The initial stages leading to the formation of 8-bromoisoquinoline are based on well-established organic transformations, although the separation of nitro-isomers can be a bottleneck. The final amination step at the 3-position requires further investigation and development, with the Buchwald-Hartwig amination of a 3-halo-8-bromoisoquinoline precursor being a promising approach. This technical guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis of this and related substituted isoquinoline derivatives. Careful optimization of each step will be crucial for achieving a viable and efficient overall synthesis.

References

8-Bromoisoquinolin-3-amine: A Technical Guide for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1] Its derivatives have been extensively explored for therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] Within this class of compounds, 8-Bromoisoquinolin-3-amine emerges as a particularly valuable and versatile building block for medicinal chemists and researchers. The strategic placement of a bromine atom at the 8-position and an amino group at the 3-position provides two distinct and reactive handles for synthetic diversification. This guide offers an in-depth overview of the chemical properties, reactivity, and potential applications of this compound, serving as a technical resource for professionals in drug development and chemical research.

Chemical and Physical Properties

This compound is a yellow to brown solid at room temperature.[4] Its core structure consists of a fused benzene and pyridine ring system, characteristic of isoquinoline, functionalized with a bromine substituent on the carbocyclic ring and a primary amine on the heterocyclic ring.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Predicted values are based on computational models and data from chemical suppliers.

PropertyValueSource
CAS Number 1260760-06-2[4][5]
Molecular Formula C₉H₇BrN₂[4][6]
Molecular Weight 223.07 g/mol [4][6]
Appearance Yellow to brown solid[4]
Boiling Point 387.6 ± 22.0 °C (Predicted)[4]
Density 1.649 ± 0.06 g/cm³ (Predicted)[4]
pKa 4.32 ± 0.50 (Predicted)[4]
Storage 2-8°C, Protect from light[4]
Spectroscopic Profile

While detailed experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on the analysis of closely related analogs, such as other bromo-amino quinolines and isoquinolines.[7][8]

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The electron-donating amino group at C3 will shield adjacent protons, while the electron-withdrawing bromine atom at C8 will have a deshielding effect. The protons of the primary amine will appear as a broad singlet, typically in the 0.5-5.0 ppm range, and its signal may disappear upon D₂O exchange.[9] The ¹³C NMR spectrum will show nine distinct carbon signals, with the carbons attached to bromine (C8) and nitrogen (C3) being significantly influenced.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Type Predicted Chemical Shift Range (ppm) Notes
¹H NMR 6.5 - 9.0 Aromatic protons on the isoquinoline core.
(broad singlet) -NH₂ protons, position is concentration-dependent.[9]

| ¹³C NMR | 110 - 155 | Aromatic carbons. The carbon bearing the bromine (C8) will be deshielded. |

1.2.2. Infrared (IR) Spectroscopy The IR spectrum will be characterized by the stretching vibrations of the primary amine and the aromatic system.

Table 2: Predicted Characteristic IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Vibration Type
N-H 3300 - 3500 Symmetric and asymmetric stretching (primary amine)
Aromatic C-H 3000 - 3100 Stretching
C=N, C=C 1500 - 1650 Aromatic ring stretching

| C-Br | 500 - 600 | Stretching |

1.2.3. Mass Spectrometry (MS) The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of roughly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its two key functional groups: the bromo substituent and the primary amine. This allows for selective and sequential modifications to build molecular complexity.

Reactivity at the Bromine Atom (C8)

The C8-Br bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.[1] This position is well-suited for reactions such as:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds, enabling the introduction of various aryl, heteroaryl, or alkyl groups.[10][11]

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form new C-N bonds, leading to the synthesis of more complex diamine structures.[10]

  • Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes.

Reactivity at the Amino Group (C3)

The primary amino group at the C3 position is a nucleophilic center and a versatile functional group for a range of transformations:[1]

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂) to form a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -Cl, -CN).

  • Condensation Reactions: Reaction with aldehydes or ketones to form imines (Schiff bases), which can be further reduced or used in cyclization reactions.

Fig 1. Key reaction pathways for this compound.

Synthesis

The synthesis of this compound is not commonly detailed in standard literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted isoquinolines, such as the Pomeranz-Fritsch reaction or modifications thereof, followed by functional group interconversions.[12] A logical approach involves the bromination of an appropriate isoquinoline precursor followed by the introduction of the amine group.

A representative multi-step synthesis could involve the bromination of isoquinoline itself, followed by nitration and subsequent reduction, although controlling regioselectivity can be challenging.[12][13][14]

Synthetic_Workflow start Isoquinoline Precursor step1 Step 1: Bromination start->step1 intermediate1 8-Bromoisoquinoline step1->intermediate1 step2 Step 2: Nitration intermediate1->step2 intermediate2 8-Bromo-X-nitro isoquinoline step2->intermediate2 step3 Step 3: Amination/ Reduction intermediate2->step3 product This compound step3->product

Fig 2. A plausible synthetic workflow for this compound.
Representative Experimental Protocol: Synthesis of a Bromoisoquinoline Intermediate

The following protocol is adapted from the synthesis of 5-bromoisoquinoline and illustrates a general method for the bromination of the isoquinoline core, which is a key step in accessing the target molecule.[14]

Objective: To synthesize a bromoisoquinoline intermediate via electrophilic bromination.

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS)

  • Ammonia solution (25% aq.)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Crushed ice

Procedure:

  • A three-necked, round-bottomed flask equipped with a mechanical stirrer and internal thermometer is charged with concentrated sulfuric acid and cooled to 0°C.

  • Isoquinoline is added slowly, ensuring the internal temperature remains below 30°C.

  • The resulting solution is cooled to approximately -25°C using a dry ice-acetone bath.

  • N-Bromosuccinimide (NBS) is added portion-wise to the vigorously stirred solution, maintaining the temperature between -26°C and -22°C.

  • The reaction mixture is stirred at this temperature for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is carefully poured onto crushed ice.

  • The pH of the cold mixture is adjusted to ~9.0 with a 25% aqueous ammonia solution, keeping the temperature below 25°C.

  • The resulting alkaline suspension is extracted with diethyl ether.

  • The combined organic phases are washed with 1M NaOH and water, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude bromoisoquinoline product.

  • Purification is achieved via fractional distillation or column chromatography.

Note: This is a general procedure. Subsequent steps of nitration and reduction would be required to install the 3-amino group, with careful control of reaction conditions to achieve the desired regiochemistry.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound is realized in its application as a scaffold for the synthesis of novel, biologically active compounds. The isoquinoline core is a "privileged structure" in medicinal chemistry, and the bromo-amino substitution pattern allows for the systematic exploration of chemical space to optimize pharmacological properties.

Derivatives of 3-bromo isoquinolines have been investigated as potential analgesic and anti-inflammatory agents.[2] The broader class of amino- and bromo-quinolines are key intermediates in the synthesis of compounds targeting a range of diseases.[1][10] By leveraging the reactivity of the C8-Br and C3-NH₂ groups, chemists can synthesize libraries of compounds for screening against various biological targets.

Drug_Discovery_Applications cluster_apps Potential Therapeutic Agents scaffold This compound (Versatile Scaffold) deriv Synthetic Diversification (Cross-Coupling, Acylation, etc.) scaffold->deriv library Compound Library deriv->library anticancer Anticancer library->anticancer antiinflam Anti-inflammatory library->antiinflam antimicrobial Antimicrobial library->antimicrobial cns_agents CNS Agents library->cns_agents

Fig 3. Role of this compound in drug discovery.

Safety and Handling

While specific toxicology data for this compound is limited, related bromo-amino isoquinoline and quinoline compounds are classified as hazardous. For example, 7-Bromoisoquinolin-3-amine is listed as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[15] Similarly, 8-bromoquinoline is also an irritant.[16]

GHS Hazard Statements (Inferred from Analogs):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Handle in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place, protected from light.[4]

Conclusion

This compound is a high-value chemical intermediate with significant potential for researchers in organic synthesis and medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an ideal scaffold for the construction of diverse molecular architectures. The ability to selectively modify the molecule at both the C8 and C3 positions provides a powerful tool for developing structure-activity relationships (SAR) and discovering novel therapeutic agents. This guide provides a foundational understanding of its properties and reactivity, intended to facilitate its use in the advancement of chemical and pharmaceutical research.

References

An In-depth Technical Guide to 8-Bromoisoquinolin-3-amine (CAS Number: 1260760-06-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available experimental data exists for 8-Bromoisoquinolin-3-amine. This guide synthesizes the available information and provides predicted properties and potential applications based on data from closely related analogs and general chemical principles.

Introduction

This compound is a heterocyclic organic compound featuring an isoquinoline core substituted with a bromine atom at the 8-position and an amine group at the 3-position. The isoquinoline scaffold is a prominent structural motif in a multitude of natural products and synthetic compounds exhibiting a wide range of biological activities. The presence of the bromine atom and the amino group provides versatile handles for further chemical modifications, making this compound a potentially valuable building block in medicinal chemistry and materials science. While specific research on this compound is limited, its structural similarity to other biologically active isoquinolines suggests its potential as an intermediate in the synthesis of novel therapeutic agents.

Physicochemical Properties

PropertyValueSource
CAS Number 1260760-06-2
Chemical Name This compound
Molecular Formula C₉H₇BrN₂[1]
Molecular Weight 223.07 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
Predicted LogP 2.5 - 3.0(Predicted)

Spectroscopic Data (Predicted)

Specific experimental spectroscopic data for this compound is not available. The following are predicted spectral characteristics based on analogous compounds such as 6,8-Dibromoquinolin-3-amine, 3-aminoquinoline, and 8-bromoquinoline.[2][3]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring. The chemical shifts will be influenced by the electron-donating effect of the amino group and the electron-withdrawing and anisotropic effects of the bromine atom. A broad singlet corresponding to the -NH₂ protons is also anticipated.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display nine signals corresponding to the carbon atoms of the isoquinoline core. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbon atom attached to the bromine (C-8) and the amino group (C-3) showing characteristic shifts.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3400-3250 cm⁻¹ region), C=C and C=N stretching of the aromatic system (around 1620-1450 cm⁻¹), N-H bending (around 1650-1580 cm⁻¹), and C-Br stretching.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks of nearly equal intensity) will be a key feature. Fragmentation patterns would likely involve the loss of HCN, NH₂, and Br.

Synthesis and Reactivity

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature, its synthesis can be conceptually designed based on established methods for preparing substituted isoquinolines. Patents describe the synthesis of related 5- or 8-bromoisoquinoline derivatives, which can serve as a basis for a potential synthetic route.[4][5] A plausible synthetic strategy could involve the construction of the isoquinoline ring system followed by the introduction of the bromo and amino functionalities.

Conceptual Synthetic Pathway

G cluster_0 Potential Synthetic Route Starting Material Appropriately substituted benzene derivative Intermediate_1 Construction of isoquinoline core Starting Material->Intermediate_1 e.g., Pomeranz-Fritsch reaction Intermediate_2 Introduction of bromine at C8 Intermediate_1->Intermediate_2 Electrophilic bromination Intermediate_3 Introduction of nitro group at C3 Intermediate_2->Intermediate_3 Nitration Final_Product This compound Intermediate_3->Final_Product Reduction of nitro group

Caption: A conceptual synthetic pathway for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the isoquinoline ring, the primary amino group, and the bromine atom.

  • Amino Group: The primary amine at the C-3 position is nucleophilic and can undergo various reactions such as N-acylation, N-alkylation, and diazotization followed by substitution.[6]

  • Bromine Atom: The bromine at the C-8 position can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings), allowing for the introduction of a wide variety of substituents.[6]

  • Isoquinoline Ring: The isoquinoline nucleus can undergo electrophilic substitution reactions, with the positions of substitution being influenced by the existing substituents.

Reactivity Overview

G cluster_0 Reactivity of this compound Core This compound Amino_Reactions Reactions at Amino Group (N-Acylation, N-Alkylation, Diazotization) Core->Amino_Reactions Bromo_Reactions Reactions at Bromo Group (Suzuki, Buchwald-Hartwig, Sonogashira couplings) Core->Bromo_Reactions Ring_Reactions Reactions on Isoquinoline Ring (Electrophilic Substitution) Core->Ring_Reactions

Caption: Key reactive sites of this compound.

Potential Biological and Pharmacological Significance

There is no direct evidence in the reviewed literature detailing the biological activity or pharmacological profile of this compound. However, the broader class of isoquinoline and quinoline derivatives has been extensively studied and shown to possess a wide range of biological activities.

  • Antimicrobial and Antifungal Activity: 8-Hydroxyquinoline derivatives are known for their antimicrobial and antifungal effects.[7]

  • Anticancer Activity: Various substituted isoquinolines have been investigated as potential anticancer agents.[6]

  • Enzyme Inhibition: The isoquinoline scaffold is present in numerous enzyme inhibitors, including kinase inhibitors.

  • Neurological Applications: Some isoquinoline derivatives have shown activity in the central nervous system.[8]

Given that this compound serves as a versatile synthetic intermediate, it is plausible that it has been used in the synthesis of compound libraries for screening against various biological targets. Further research is required to elucidate any intrinsic biological activity of this specific compound.

Experimental Protocols (General)

As no specific experimental protocols for this compound are available, this section provides generalized methodologies for key synthetic transformations that could be applied to this molecule, based on procedures for related compounds.[9]

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1 equivalent), a boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for N-Acylation
  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) containing a base (e.g., triethylamine, pyridine, 1.1-1.5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride or anhydride (1.0-1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.

Conclusion

This compound (CAS 1260760-06-2) is a chemical compound with potential as a synthetic intermediate in drug discovery and materials science. While specific experimental data on its physicochemical properties and biological activity are scarce, its structure suggests a rich chemistry that can be exploited for the synthesis of diverse and complex molecules. The presence of both a nucleophilic amino group and a bromine atom amenable to cross-coupling reactions makes it a valuable building block. Future research is needed to fully characterize this compound and explore its potential applications. This guide provides a foundational understanding based on the currently available information and predictive methodologies.

References

8-Bromoisoquinolin-3-amine mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoisoquinolin-3-amine is a heterocyclic organic compound belonging to the isoquinoline family. The isoquinoline scaffold is a prominent structural motif found in a wide array of natural products and synthetic compounds that exhibit significant biological activities.[1] The presence of a bromine atom at the 8-position and an amine group at the 3-position provides this molecule with unique physicochemical properties and the potential for diverse biological interactions. This technical guide aims to consolidate the current understanding of this compound's mechanism of action in biological systems, drawing from available research on its chemical properties and the broader activities of related brominated quinoline and isoquinoline derivatives. While direct, in-depth studies on the specific mechanism of action of this compound are limited, this document will explore its potential biological targets and signaling pathways based on analogous compounds.

Chemical Properties and Synthetic Accessibility

This compound, with the chemical formula C9H7BrN2, is structurally characterized by an isoquinoline ring system substituted with a bromine atom and an amino group.[2] The bromine atom can serve as a handle for various synthetic modifications, such as transition-metal-catalyzed cross-coupling reactions, allowing for the creation of more complex molecules.[1] The amino group is a key pharmacophoric element capable of forming hydrogen bonds with biological targets.[1] The synthesis of related bromoisoquinolines has been described through multi-step processes often involving bromination, nitration, and subsequent reduction.[3]

Potential Mechanisms of Action and Biological Targets

While specific data on this compound is scarce, the broader class of quinoline and isoquinoline derivatives has been investigated for a range of biological activities, suggesting potential avenues for the action of this specific compound.

Enzyme Inhibition

The aminoquinoline core is a known feature in various enzyme inhibitors.[4] The three-dimensional structure of this compound could allow it to fit into the active sites of various enzymes, potentially inhibiting their function. One study on a more complex pyrazolo[3,4-g]isoquinoline derivative noted that the introduction of a bromine atom at the 8-position was detrimental to the inhibition of Haspin kinase.[5] This suggests that while the isoquinoline scaffold can interact with kinases, the specific substitution pattern is critical for activity.

Antimicrobial and Antifungal Activity

Halogenated quinolines have a history of use as antimicrobial and antifungal agents.[4] The bromine atom on the isoquinoline ring of this compound may enhance its lipophilicity and ability to permeate microbial cell membranes, contributing to potential antimicrobial effects.[4]

Anticancer Potential

Quinoline derivatives have been explored for their potential as anticancer agents.[6] Studies on highly brominated quinolines have demonstrated significant antiproliferative activity against various cancer cell lines.[6] The mechanism of such compounds can involve the inhibition of critical enzymes for DNA replication and repair, such as topoisomerase I.[6] The structural features of this compound make it a candidate for investigation in this area.

Postulated Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially modulate various cellular signaling pathways.

Logical Relationship of Potential Biological Investigation

This compound This compound In_vitro_Screening In vitro Screening This compound->In_vitro_Screening Target_Identification Target Identification In_vitro_Screening->Target_Identification Hit Identification Cell-based_Assays Cell-based Assays Target_Identification->Cell-based_Assays Validated Targets Mechanism_of_Action_Studies Mechanism of Action Studies Cell-based_Assays->Mechanism_of_Action_Studies Phenotypic Effects cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Dilution Prepare serial dilutions of This compound Incubation Incubate compound with reaction mix Compound_Dilution->Incubation Reaction_Mix Prepare kinase reaction mix (enzyme, substrate, buffer) Reaction_Mix->Incubation Start_Reaction Initiate reaction with ATP Incubation->Start_Reaction Stop_Reaction Stop reaction Start_Reaction->Stop_Reaction Spot_Sample Spot sample onto phosphocellulose paper Stop_Reaction->Spot_Sample Wash Wash to remove unincorporated ATP Spot_Sample->Wash Quantify Quantify radioactivity Wash->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50

References

Spectroscopic Profile of 8-Bromoisoquinolin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

8-Bromoisoquinolin-3-amine is a substituted isoquinoline derivative. The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and pharmaceutically active compounds. The presence of a bromine atom at the 8-position and an amine group at the 3-position is expected to significantly influence the molecule's electronic properties, reactivity, and biological activity. Accurate spectroscopic characterization is paramount for confirming the chemical structure and purity of synthesized this compound. This guide provides a predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the isoquinoline core, with comparative data drawn from analogs such as 8-bromoquinoline and 3-aminoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are presented in the tables below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1~8.9 - 9.1s-
H-4~6.9 - 7.1s-
H-5~7.8 - 8.0d7.5 - 8.5
H-6~7.3 - 7.5t7.5 - 8.5
H-7~7.6 - 7.8d7.5 - 8.5
NH₂~5.0 - 6.0br s-

Predicted in CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). s = singlet, d = doublet, t = triplet, br s = broad singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1~148 - 152
C-3~155 - 158
C-4~105 - 108
C-4a~128 - 132
C-5~130 - 134
C-6~126 - 129
C-7~128 - 131
C-8~118 - 122
C-8a~135 - 139

Predicted in CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3450 - 3300Medium (two bands)
C-H Stretch (Aromatic)3100 - 3000Medium
C=N Stretch (Aromatic)1620 - 1580Medium to Strong
C=C Stretch (Aromatic)1580 - 1450Medium to Strong
N-H Bend (Amine)1650 - 1580Medium
C-N Stretch (Aromatic Amine)1335 - 1250Strong
C-Br Stretch600 - 500Medium to Strong
Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and can provide information about the molecular formula and fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC₉H₇BrN₂
Molecular Weight223.07 g/mol
[M]⁺m/z 222
[M+2]⁺m/z 224
Isotopic PatternCharacteristic 1:1 ratio for [M]⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquisition:

    • Ionization Mode: Positive ion mode is typically used for amine-containing compounds.

    • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

    • Analysis: High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Structural Confirmation Purity_Assessment->Final_Confirmation

A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of this compound, a compound of interest for which experimental data is not widely available. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable starting point for researchers working with this molecule. The provided information is intended to facilitate the unambiguous identification and characterization of this compound in a laboratory setting, thereby supporting its potential development in various scientific and pharmaceutical applications.

An In-depth Technical Guide to the Theoretical Properties of 8-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoisoquinolin-3-amine is a halogenated heterocyclic amine that holds significant potential in medicinal chemistry and drug discovery. Its isoquinoline core is a well-established scaffold in a variety of biologically active compounds. The presence of a bromine atom at the C8 position and an amine group at the C3 position offers unique electronic properties and multiple points for synthetic modification, making it an attractive building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical properties of this compound, including its physicochemical characteristics, predicted spectroscopic data, potential synthetic routes, and its relevance in drug development, particularly in oncology.

Core Chemical and Physical Properties

This compound is a solid, yellow to brown compound. While extensive experimental data is not publicly available, its key physicochemical properties have been predicted and are summarized in Table 1. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Formula C₉H₇BrN₂[1]
Molecular Weight 223.07 g/mol [1]
CAS Number 1260760-06-2[1]
Appearance Yellow to brown solid[1]
Predicted Boiling Point 387.6 ± 22.0 °C[1]
Predicted Density 1.649 ± 0.06 g/cm³[1]
Predicted pKa 4.32 ± 0.50[1]
Predicted LogP 2.8 (approx.)Analog-based prediction

Table 1: Physicochemical Properties of this compound.

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-donating effect of the amino group and the anisotropic effects of the fused ring system.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-1~8.8 - 9.0s
H-4~7.0 - 7.2s
H-5~7.8 - 8.0d
H-6~7.3 - 7.5t
H-7~7.6 - 7.8d
-NH₂~5.0 - 6.0br s

Table 2: Predicted ¹H NMR Chemical Shifts for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct signals for the carbon atoms of the isoquinoline ring. The carbon attached to the bromine (C-8) and the carbon bearing the amino group (C-3) will show characteristic shifts.

CarbonPredicted Chemical Shift (δ, ppm)
C-1~150 - 152
C-3~155 - 158
C-4~110 - 112
C-4a~128 - 130
C-5~125 - 127
C-6~129 - 131
C-7~127 - 129
C-8~118 - 120
C-8a~135 - 137

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the stretching vibrations of the N-H bonds of the primary amine, as well as C=N and C=C stretching vibrations of the aromatic system.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (amine)3300 - 3500 (two bands)
C-H Stretch (aromatic)3000 - 3100
C=N Stretch1620 - 1690
C=C Stretch (aromatic)1450 - 1600
C-Br Stretch500 - 600

Table 4: Predicted Characteristic IR Absorptions for this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic molecular ion peak. Due to the presence of a bromine atom, a distinctive isotopic pattern (M, M+2) with nearly equal intensity will be observed.

IonPredicted m/zNotes
[M]⁺222/224Molecular ion with bromine isotopes ⁷⁹Br and ⁸¹Br
[M-Br]⁺143Loss of bromine radical
[M-HCN]⁺195/197Loss of hydrogen cyanide

Table 5: Predicted Mass Spectrometry Fragmentation for this compound.

Potential Synthetic Pathways

While a specific, optimized synthesis for this compound is not published, plausible synthetic routes can be devised based on established methodologies for related isoquinolines. Two potential strategies are outlined below.

Buchwald-Hartwig Amination

A robust method for the synthesis of arylamines is the palladium-catalyzed Buchwald-Hartwig amination.[2][3] This could be applied to a suitable dibromo- or bromo-nitro-isoquinoline precursor.

Buchwald-Hartwig Amination 8-Bromo-3-chloroisoquinoline 8-Bromo-3-chloroisoquinoline Reaction Mixture Reaction Mixture 8-Bromo-3-chloroisoquinoline->Reaction Mixture Ammonia Source Ammonia Source Ammonia Source->Reaction Mixture Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Reaction Mixture Base Base Base->Reaction Mixture This compound This compound Reaction Mixture->this compound SNAr Reaction 8-Bromo-3-chloroisoquinoline 8-Bromo-3-chloroisoquinoline Meisenheimer Complex Meisenheimer Complex 8-Bromo-3-chloroisoquinoline->Meisenheimer Complex + Nucleophile Nucleophile (e.g., NH3) Nucleophile (e.g., NH3) This compound This compound Meisenheimer Complex->this compound - Cl- Chloride Ion Chloride Ion Potential Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K RAS RAS Receptor Tyrosine Kinase->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR IAPs IAPs AKT->IAPs Gene Expression Gene Expression mTOR->Gene Expression Cell Growth & Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene Expression Cell Proliferation & Survival JAK JAK STAT STAT JAK->STAT STAT->Gene Expression Inflammation & Immunity Apoptosis Apoptosis IAPs->Apoptosis This compound Derivative This compound Derivative This compound Derivative->PI3K This compound Derivative->mTOR This compound Derivative->ERK This compound Derivative->IAPs Cytokine Receptor Cytokine Receptor Cytokine Receptor->JAK NMR_Workflow Sample Prep Dissolve sample in deuterated solvent Acquisition Acquire FID on NMR spectrometer Sample Prep->Acquisition Processing Fourier transform, phase and baseline correction Acquisition->Processing Analysis Chemical shift, integration, and multiplicity analysis Processing->Analysis

References

discovery and history of 8-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Historical Context

The isoquinoline core is a prominent heterocyclic motif found in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The functionalization of the isoquinoline ring system allows for the fine-tuning of its pharmacological properties. While the specific discovery and history of 8-Bromoisoquinolin-3-amine are not extensively documented, its chemical structure suggests its utility as an intermediate in the synthesis of more complex molecules. Brominated isoquinolines, in particular, are recognized as key intermediates in the preparation of pharmaceutical compounds.[1][2] The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse substituents, while the amino group can act as a key pharmacophoric element or a site for further derivatization.

Synthesis of this compound

Proposed Synthetic Pathway

A logical synthetic approach would involve the following key transformations:

  • Synthesis of 8-Bromoisoquinoline: This can be achieved through various methods, including the direct bromination of isoquinoline or a multi-step synthesis starting from a suitable precursor.

  • Introduction of a Leaving Group at the 3-Position: A common strategy involves the introduction of a chloro group at the 3-position of the 8-bromoisoquinoline intermediate.

  • Amination: The final step would be the nucleophilic substitution of the chloro group with an amino group.

Synthetic Pathway of this compound cluster_0 Step 1: Synthesis of 8-Bromoisoquinoline cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination Isoquinoline Isoquinoline 8-Bromoisoquinoline 8-Bromoisoquinoline Isoquinoline->8-Bromoisoquinoline Bromination 8-Bromo-3-chloroisoquinoline 8-Bromo-3-chloroisoquinoline 8-Bromoisoquinoline->8-Bromo-3-chloroisoquinoline POCl3 This compound This compound 8-Bromo-3-chloroisoquinoline->this compound Ammonia Applications of this compound cluster_derivatization Derivatization Strategies cluster_applications Potential Therapeutic Areas This compound This compound Suzuki_Coupling Suzuki Coupling (at C8-Br) This compound->Suzuki_Coupling Buchwald_Hartwig Buchwald-Hartwig Amination (at C8-Br) This compound->Buchwald_Hartwig Acylation Acylation (at 3-NH2) This compound->Acylation Alkylation Alkylation (at 3-NH2) This compound->Alkylation Oncology Oncology Suzuki_Coupling->Oncology Inflammation Inflammation Buchwald_Hartwig->Inflammation Infectious_Diseases Infectious Diseases Acylation->Infectious_Diseases Alkylation->Oncology

References

Potential Biological Targets of 8-Bromoisoquinolin-3-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. Its derivatives have garnered significant attention in medicinal chemistry for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroactive agents. The strategic functionalization of the isoquinoline nucleus allows for the fine-tuning of its physicochemical and pharmacological properties. This technical guide focuses on the potential biological targets of a specific subclass: 8-Bromoisoquinolin-3-amine derivatives. While direct research on this exact scaffold is emerging, this document synthesizes findings from structurally related compounds to provide a comprehensive overview of potential therapeutic applications and research directions. The bromine atom at the 8-position and the amine group at the 3-position offer versatile handles for synthetic modification, making this scaffold an attractive starting point for the development of novel therapeutics.

Potential Therapeutic Areas and Biological Targets

Based on studies of analogous brominated and/or 3-amino-substituted quinoline and isoquinoline derivatives, the potential biological targets for this compound derivatives can be broadly categorized into anticancer, anti-inflammatory, and neurological applications.

Anticancer Activity

The quinoline and isoquinoline cores are integral to several anticancer agents. Research on brominated derivatives suggests a strong potential for antiproliferative and cytotoxic effects.

Topoisomerase Inhibition:

Topoisomerases are essential enzymes that regulate DNA topology and are critical for DNA replication, transcription, and repair. Inhibition of these enzymes leads to DNA damage and ultimately, apoptosis in cancer cells. Several studies on 3-arylisoquinolinamines and highly brominated quinolines have demonstrated potent topoisomerase I and II inhibitory activity.[1][2][3] This suggests that this compound derivatives could function as topoisomerase poisons.

  • Experimental Protocol: Topoisomerase I Inhibition Assay (General)

    • Reaction Mixture Preparation: A typical reaction mixture contains supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I enzyme, and the test compound at various concentrations in a suitable assay buffer.

    • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes) to allow for the relaxation of the supercoiled DNA by the enzyme.

    • Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K to digest the enzyme.

    • Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

    • Visualization and Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of topoisomerase I is determined by the persistence of the supercoiled DNA form and the reduction of the relaxed DNA form. The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) is then calculated.

Kinase Inhibition:

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The isoquinoline scaffold has been successfully utilized to develop kinase inhibitors.[4] Studies on pyrrolo[3,2-g]isoquinoline derivatives have identified potent inhibitors of Haspin kinase, a serine/threonine kinase involved in mitosis.[5] This indicates that the this compound core could be a valuable scaffold for the design of novel kinase inhibitors.

  • Experimental Protocol: Kinase Inhibition Assay (General - e.g., ADP-Glo™ Kinase Assay)

    • Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated in a kinase reaction buffer.

    • ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and to allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.

    • Luminescence Measurement: The luminescence is measured using a luminometer. The amount of light generated is proportional to the amount of ADP produced, which is directly correlated with kinase activity.

    • Data Analysis: The inhibitory effect of the compound is determined by the reduction in luminescence compared to a control without the inhibitor. IC50 values are calculated from dose-response curves.

Quantitative Data on Anticancer Activity of Related Compounds

The following table summarizes the inhibitory concentrations (IC50) of various brominated quinoline and isoquinoline derivatives against different cancer cell lines. This data provides a benchmark for the potential potency of this compound derivatives.

Compound ClassCell LineIC50 (µM)Reference
Highly Brominated QuinolinesC6 (Rat Glioblastoma)50.0[6]
HeLa (Human Cervical Cancer)24.1[6]
HT29 (Human Colorectal Adenocarcinoma)26.2[6]
3-ArylisoquinolinaminesA549 (Human Lung Carcinoma)Varies[2]
SK-OV-3 (Human Ovarian Cancer)Varies[2]
HCT-15 (Human Colorectal Adenocarcinoma)Varies[2]
XF-498 (Human CNS Cancer)Varies[2]
Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases, including cancer and autoimmune disorders. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a major therapeutic strategy. A study on 3-bromo isoquinoline derivatives has suggested their potential as analgesic and anti-inflammatory agents, with molecular docking studies indicating possible COX-2 inhibition.[7][8]

  • Experimental Protocol: COX-2 Inhibition Assay (General - e.g., Enzyme Immunoassay)

    • Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the COX-2 enzyme, a heme cofactor, arachidonic acid (the substrate), and the test compound at various concentrations in a suitable buffer.

    • Incubation: The plate is incubated to allow the enzymatic reaction to proceed, which results in the production of prostaglandins (e.g., PGF2α).

    • Prostaglandin Measurement: The amount of PGF2α produced is quantified using a competitive enzyme immunoassay (EIA). This involves adding a PGF2α-acetylcholinesterase tracer and a PGF2α-specific antibody.

    • Colorimetric Detection: After another incubation and washing steps, a substrate for acetylcholinesterase (Ellman's Reagent) is added, which produces a colored product.

    • Absorbance Reading: The absorbance is read using a plate reader. The intensity of the color is inversely proportional to the amount of PGF2α produced.

    • Data Analysis: The percentage of COX-2 inhibition is calculated, and IC50 values are determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Potential Anticancer Signaling Pathway

anticancer_pathway Derivative This compound Derivative Topoisomerase Topoisomerase I/II Derivative->Topoisomerase Inhibition Kinase Protein Kinase (e.g., Haspin, Aurora) Derivative->Kinase Inhibition DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Leads to Signaling_Disruption Disruption of Signaling Cascades Kinase->Signaling_Disruption Leads to Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Signaling_Disruption->Cell_Cycle_Arrest

Caption: Potential anticancer mechanism of this compound derivatives.

General Workflow for In Vitro Anticancer Screening

experimental_workflow Start Synthesized This compound Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) Start->Cytotoxicity IC50_Det IC50 Determination Cytotoxicity->IC50_Det Target_Enzyme Target Enzyme Assays (Topoisomerase, Kinase) Mechanism Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays) Target_Enzyme->Mechanism IC50_Det->Target_Enzyme Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: A generalized workflow for the in vitro evaluation of novel anticancer compounds.

Conclusion and Future Directions

While direct and extensive research on this compound derivatives is still in its early stages, the wealth of data on structurally similar compounds provides a strong rationale for their investigation as potential therapeutic agents. The key takeaways are:

  • Anticancer Potential: The primary area of promise appears to be in oncology, with topoisomerases and various protein kinases as likely targets.

  • Anti-inflammatory Properties: The potential for COX-2 inhibition suggests applications in treating inflammatory conditions.

  • Synthetic Versatility: The 8-bromo and 3-amino functionalities provide a rich platform for medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation against a panel of cancer cell lines and relevant enzymatic targets. In-depth mechanistic studies, including cell cycle analysis, apoptosis assays, and kinome profiling, will be crucial to elucidate their precise mechanisms of action and to identify lead compounds for further preclinical development. The insights provided in this guide serve as a foundational resource for researchers and drug development professionals embarking on the exploration of this promising chemical scaffold.

References

Structural Elucidation of 8-Bromoisoquinolin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural elucidation of 8-Bromoisoquinolin-3-amine, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from analogous structures to predict its spectroscopic characteristics and propose a viable synthetic route. All quantitative data is presented in structured tables for clarity, and detailed hypothetical experimental protocols are provided. Logical workflows for its synthesis and characterization are visualized using Graphviz diagrams to facilitate comprehension.

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in a vast array of pharmacologically active compounds and functional materials. The introduction of a bromine atom and an amino group onto the isoquinoline core, as in this compound, is expected to significantly modulate its electronic properties, reactivity, and biological activity. Accurate structural determination is the cornerstone of any research and development endeavor involving this molecule. This guide outlines the predicted spectroscopic fingerprint of this compound and provides a potential synthetic pathway, offering a foundational resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, including 8-bromoisoquinoline, 3-aminoisoquinoline, and other substituted isoquinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~9.0 - 9.2s-
H-4~7.0 - 7.2s-
H-5~7.8 - 8.0d7.5 - 8.5
H-6~7.3 - 7.5t7.5 - 8.5
H-7~7.6 - 7.8d7.5 - 8.5
NH₂~4.5 - 5.5br s-

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-1~150 - 152
C-3~155 - 157
C-4~105 - 107
C-4a~128 - 130
C-5~130 - 132
C-6~127 - 129
C-7~125 - 127
C-8~120 - 122
C-8a~135 - 137
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

IonPredicted m/zRelative AbundanceNotes
[M]⁺222/224HighIsotopic pattern for one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1)
[M-HCN]⁺195/197ModerateLoss of hydrogen cyanide
[M-Br]⁺143Moderate to HighLoss of bromine atom
[C₈H₅N]⁺115ModerateFragmentation of the isoquinoline core
Infrared (IR) Spectroscopy

Table 4: Predicted Characteristic IR Absorption Bands (KBr Pellet)

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
N-HAsymmetric & Symmetric Stretch3450 - 3250 (two bands)Medium
C-H (aromatic)Stretch3100 - 3000Medium to Weak
C=N, C=CAromatic Ring Stretch1620 - 1450Strong to Medium
N-HBend (Scissoring)1650 - 1580Medium
C-NStretch1350 - 1250Strong
C-BrStretch700 - 500Strong

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be conceptualized from commercially available 8-bromoisoquinoline. The introduction of the amino group at the 3-position is a key transformation.

Proposed Synthetic Pathway

G 8-Bromoisoquinoline 8-Bromoisoquinoline 8-Bromoisoquinoline N-oxide 8-Bromoisoquinoline N-oxide 8-Bromoisoquinoline->8-Bromoisoquinoline N-oxide Oxidation (m-CPBA) 8-Bromo-3-nitroisoquinoline 8-Bromo-3-nitroisoquinoline 8-Bromoisoquinoline N-oxide->8-Bromo-3-nitroisoquinoline Nitration (HNO3/H2SO4) This compound This compound 8-Bromo-3-nitroisoquinoline->this compound Reduction (e.g., Fe/HCl or H2/Pd-C)

Caption: Proposed synthetic pathway for this compound.

Detailed Hypothetical Experimental Protocols

Step 1: Synthesis of 8-Bromoisoquinoline N-oxide

  • Dissolve 8-bromoisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide.

Step 2: Synthesis of 8-Bromo-3-nitroisoquinoline

  • To a cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid, slowly add the 8-Bromoisoquinoline N-oxide from the previous step.

  • Allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) and monitor by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry to obtain the crude 8-Bromo-3-nitroisoquinoline.

Step 3: Synthesis of this compound

  • Suspend 8-Bromo-3-nitroisoquinoline in a solvent such as ethanol or acetic acid.

  • Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Heat the reaction mixture (if necessary) and monitor its completion by TLC.

  • After the reaction is complete, filter the mixture to remove the catalyst.

  • Neutralize the filtrate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts, concentrate, and purify the crude product by column chromatography to obtain this compound.

Characterization Workflow

The following diagram illustrates a standard workflow for the structural characterization of a synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Data_Integration Data Integration NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: General workflow for the synthesis and structural elucidation.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the structural elucidation of this compound. The tabulated spectroscopic data, based on sound chemical principles and analysis of related structures, offers a valuable reference for researchers. The proposed synthetic pathway and detailed hypothetical protocols serve as a practical starting point for its laboratory preparation. The visualized workflows for synthesis and characterization aim to streamline the research process. It is anticipated that this guide will facilitate further investigation into the chemistry and potential applications of this promising heterocyclic compound. Future experimental validation of the data presented herein is encouraged.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 8-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 8-bromoisoquinolin-3-amine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the isoquinoline scaffold in numerous biologically active compounds. The Suzuki-Miyaura reaction offers a powerful and efficient method for the synthesis of novel 8-arylisoquinolin-3-amine derivatives, which are valuable for structure-activity relationship (SAR) studies in drug discovery programs.

Introduction

The isoquinoline core is a privileged scaffold in the development of therapeutic agents, particularly in oncology and neuroscience. The functionalization of this heterocyclic system allows for the fine-tuning of physicochemical and pharmacological properties. The bromine atom at the 8-position of this compound serves as a versatile handle for the introduction of various aryl and heteroaryl moieties through the Suzuki-Miyaura cross-coupling reaction. This carbon-carbon bond-forming reaction is renowned for its mild reaction conditions, broad substrate scope, and tolerance of a wide range of functional groups.[1][2][3] The resulting 8-arylisoquinolin-3-amine derivatives are key intermediates for the synthesis of more complex molecules with potential therapeutic applications.

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)L2-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar'-B(OR)2 (Base) PdII_ArylAryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_ArylAryl RedElim Reductive Elimination PdII_ArylAryl->RedElim RedElim->Pd0 Ar-Ar' Experimental_Workflow Setup Reaction Setup: - Add this compound,  boronic acid, catalyst, and base  to a dry reaction vessel. Inert Establish Inert Atmosphere: - Evacuate and backfill with  Argon/Nitrogen (3x). Setup->Inert Solvent Solvent Addition: - Inject degassed solvent and water. Inert->Solvent Reaction Reaction: - Heat to the specified temperature  (e.g., 80-110 °C) with stirring. Solvent->Reaction Monitoring Monitoring: - Track reaction progress by  TLC or LC-MS. Reaction->Monitoring Workup Aqueous Workup: - Cool, dilute with organic solvent,  wash with water and brine. Monitoring->Workup Purification Purification: - Dry organic layer, concentrate,  and purify by column chromatography. Workup->Purification Characterization Characterization: - Analyze the final product  (NMR, MS, etc.). Purification->Characterization

References

Application Notes and Protocols for 8-Bromoisoquinolin-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoisoquinolin-3-amine is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of novel therapeutic agents. The isoquinoline scaffold is a "privileged" structure, frequently found in biologically active compounds and approved drugs. The strategic placement of a bromine atom at the 8-position and an amino group at the 3-position provides two orthogonal reactive sites for molecular elaboration. The bromine atom serves as a key handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl substituents. The amino group at the 3-position can be functionalized through various reactions, including amidation and reductive amination, or it can act as a crucial pharmacophoric feature for target engagement, often participating in hydrogen bonding interactions within enzyme active sites.

This document provides detailed application notes on the use of this compound as a building block in drug discovery, with a focus on its application in the synthesis of enzyme inhibitors. Detailed experimental protocols for key synthetic transformations are also provided.

Key Applications in Medicinal Chemistry

The unique structural features of this compound make it an attractive starting material for the development of inhibitors targeting various enzyme families. The ability to introduce diverse substituents at the 8-position allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting compounds.

1. Synthesis of Metallo-β-Lactamase Inhibitors:

Metallo-β-lactamases (MBLs) are a class of enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. This compound has been employed as a key building block in the synthesis of novel MBL inhibitors. The isoquinoline core can serve as a scaffold to orient functional groups that interact with the active site of the MBL enzyme.

2. Synthesis of KRAS G12D Inhibitors:

The KRAS protein is a key signaling molecule, and mutations in the KRAS gene are among the most common drivers of human cancers. The G12D mutation is particularly prevalent and has been a challenging target for drug discovery. This compound has been utilized in the synthesis of inhibitors targeting the KRAS G12D mutant.[1] The functionalization of the 8-position of the isoquinoline ring allows for the exploration of interactions with the binding pocket of the KRAS G12D protein.

Data Presentation

The following table summarizes a key synthetic transformation utilizing this compound as a starting material.

Reaction TypeStarting MaterialReagentsProductYieldReference
Miyaura BorylationThis compoundBis(pinacolato)diboron, Pd(dppf)Cl₂, Potassium Acetate8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amineNot Reported[2]

Experimental Protocols

The following protocols are detailed methodologies for key experiments involving this compound.

Protocol 1: Miyaura Borylation of this compound

This protocol describes the conversion of the 8-bromo substituent to a boronate ester, a versatile intermediate for subsequent Suzuki-Miyaura cross-coupling reactions.

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq), bis(pinacolato)diboron (3.0 eq), and potassium acetate (3.0 eq).

  • Add Pd(dppf)Cl₂ (0.1 eq) to the vessel.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid (General Procedure)

This protocol describes the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid to form an 8-arylisoquinolin-3-amine derivative.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.05-0.10 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to 80-100°C and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of this compound with a Primary Amine (General Procedure)

This protocol outlines the palladium-catalyzed amination of this compound to introduce a substituted amino group at the 8-position.

Materials:

  • This compound

  • Primary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Argon or Nitrogen gas

  • Standard Schlenk glassware

Procedure:

  • To a Schlenk tube, add the palladium precatalyst and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add this compound (1.0 eq), the primary amine (1.1-1.5 eq), and the base (1.2-2.0 eq).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-120°C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizations

experimental_workflow Experimental Workflow for the Diversification of this compound start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Ligand, Base) start->buchwald product_suzuki 8-Aryl/Heteroaryl-isoquinolin-3-amine Derivatives suzuki->product_suzuki product_buchwald 8-Amino-isoquinolin-3-amine Derivatives buchwald->product_buchwald bio_eval Biological Evaluation (e.g., Enzyme Inhibition Assays) product_suzuki->bio_eval product_buchwald->bio_eval

Caption: Synthetic diversification of this compound.

kras_pathway Simplified KRAS Signaling Pathway and Point of Inhibition RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 8-Substituted Isoquinolin-3-amine Derivative Inhibitor->KRAS_GTP Inhibits

Caption: Inhibition of the KRAS signaling pathway.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 8-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. The unique arrangement of nitrogen and fused aromatic rings in the isoquinoline core allows for key interactions within the ATP-binding pocket of various kinases. 8-Bromoisoquinolin-3-amine is a versatile starting material for the synthesis of novel kinase inhibitors, offering two key points for chemical modification: the bromine atom at the 8-position and the amino group at the 3-position. The bromine atom serves as a handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against target kinases. The amino group can also be functionalized or may play a role in directing the biological activity of the final compounds.

This document provides detailed protocols for the derivatization of this compound and presents data on the biological activity of related isoquinoline-based kinase inhibitors, targeting kinases such as Haspin, Cyclin-Dependent Kinase 9 (CDK9), and Cdc2-like Kinase 1 (CLK1).

Key Synthetic Strategies

The primary approach to diversifying the this compound scaffold is through palladium-catalyzed cross-coupling reactions at the C-8 position. The two most common and powerful methods are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents, which are crucial for achieving high-affinity binding to the target kinase.

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki buchwald Buchwald-Hartwig Amination (Amine) start->buchwald product_suzuki 8-Aryl/Heteroaryl-isoquinolin-3-amine suzuki->product_suzuki product_buchwald 8-Amino-isoquinolin-3-amine buchwald->product_buchwald library Kinase Inhibitor Library product_suzuki->library product_buchwald->library

General synthetic workflow for the derivatization of this compound.

Experimental Protocols

The following are representative protocols for the functionalization of this compound. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl-isoquinolin-3-amine Derivatives

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with nitrogen gas three times to create an inert atmosphere.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.[1]

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography to afford the desired 8-aryl-isoquinolin-3-amine derivative.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 8-(Arylamino)-isoquinolin-3-amine Derivatives

This protocol details a standard procedure for the palladium-catalyzed amination of this compound with an aniline derivative.

Materials:

  • This compound

  • Aniline derivative (e.g., 3-chloroaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the aniline derivative (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the flask with argon gas three times.

  • Add anhydrous toluene (10 mL) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 8-(arylamino)-isoquinolin-3-amine derivative.

Quantitative Data: Biological Activity of Isoquinoline-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of various isoquinoline and related heterocyclic compounds against several protein kinases. While not all of these compounds are direct derivatives of this compound, they demonstrate the potential of the isoquinoline scaffold in designing potent and selective kinase inhibitors. The introduction of a bromine atom at the 8-position has been shown to be detrimental to Haspin inhibition in some scaffolds.[2]

Table 1: Inhibitory Activity of Pyrazolo[3,4-g]isoquinoline Derivatives against Various Kinases [2]

CompoundHaspin IC₅₀ (nM)CLK1 IC₅₀ (nM)DYRK1A IC₅₀ (nM)CDK9 IC₅₀ (nM)
1b 5771681-
1c 661661114428
2a 127296600430
2c 62564250-
3a 167101--

Table 2: Inhibitory Activity of Quinazolinone Derivatives against CDK9 [3]

CompoundCDK9 IC₅₀ (µM)
7 0.115
9 0.131
10 0.193
16 0.350
25 0.142

Signaling Pathways and Mechanism of Action

Kinase inhibitors derived from the isoquinoline scaffold can target various signaling pathways implicated in cancer and other diseases. For example, CDK9 is a key regulator of transcriptional elongation, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CDK9 CDK9/ Cyclin T RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Transcription Transcriptional Elongation RNAPII->Transcription mRNA mRNA (e.g., Mcl-1) Transcription->mRNA Mcl1_protein Mcl-1 Protein mRNA->Mcl1_protein Translation Apoptosis Apoptosis Mcl1_protein->Apoptosis Inhibition Inhibitor Isoquinoline-based CDK9 Inhibitor Inhibitor->CDK9 Inhibition

Simplified CDK9 signaling pathway and its inhibition.

Haspin kinase plays a crucial role in mitosis by phosphorylating Histone H3 at threonine 3 (H3T3ph). Inhibition of Haspin disrupts this process, leading to mitotic defects and cell death, making it an attractive target in oncology.

cluster_mitosis Mitosis Haspin Haspin Kinase H3 Histone H3 Haspin->H3 Phosphorylation of Thr3 H3T3ph H3T3ph H3->H3T3ph Mitotic_Progression Proper Mitotic Progression H3T3ph->Mitotic_Progression Inhibitor Isoquinoline-based Haspin Inhibitor Inhibitor->Haspin Inhibition

Role of Haspin kinase in mitosis and its inhibition.

References

Application Notes and Protocols for the Preparation of Novel Antimicrobial Agents from 8-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. The isoquinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including potent antimicrobial effects. This document provides detailed application notes and protocols for the synthesis of new potential antimicrobial agents starting from the versatile building block, 8-Bromoisoquinolin-3-amine. The synthetic strategies focus on the functionalization of the 3-amino and 8-bromo positions through well-established catalytic cross-coupling reactions and classical amide bond formation to generate a library of diverse derivatives. Representative antimicrobial data for analogous compounds are presented to guide structure-activity relationship (SAR) studies.

Introduction

Isoquinoline and its derivatives have been extensively studied and are known to possess a wide range of pharmacological properties, including anticancer, antiviral, and antimicrobial activities.[1][2][3] The functionalization of the isoquinoline core allows for the fine-tuning of its biological profile. The starting material, this compound, offers two reactive sites for chemical modification: the 3-amino group and the 8-bromo position. The amino group can be readily acylated or converted into a Schiff base, while the bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[4][5][6] These reactions enable the introduction of a wide variety of substituents, leading to the generation of a diverse chemical library for antimicrobial screening.

Synthetic Strategies

The functionalization of this compound can be approached through several key synthetic transformations to generate novel derivatives with potential antimicrobial activity. The primary strategies involve leveraging the reactivity of the 3-amino and 8-bromo positions.

Modification at the 8-Position via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 8-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and amino groups.

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 8-position of the isoquinoline core and a variety of aryl or heteroaryl boronic acids or esters.[7][8][9] The resulting 8-arylisoquinolin-3-amine derivatives are of significant interest as the introduction of different aromatic systems can modulate the compound's lipophilicity and steric properties, influencing antimicrobial activity.

  • Buchwald-Hartwig Amination: This method allows for the formation of a carbon-nitrogen bond, enabling the synthesis of 8-(N-substituted)-isoquinolin-3-amine derivatives.[4][10][11] A diverse range of primary and secondary amines can be coupled, introducing various functional groups that can interact with biological targets.

Modification at the 3-Amino Position

The 3-amino group serves as a versatile handle for derivatization through acylation and Schiff base formation.

  • Amide Bond Formation: Acylation of the 3-amino group with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) yields N-(8-bromoisoquinolin-3-yl)amides.[12][13] This strategy allows for the introduction of a wide array of side chains, which can significantly impact the molecule's biological activity.

  • Schiff Base Formation: Condensation of the 3-amino group with different aldehydes or ketones results in the formation of Schiff bases (imines). These compounds and their metal complexes have been reported to exhibit significant antimicrobial properties.[14]

The following diagram illustrates the general synthetic workflow for the preparation of antimicrobial agent candidates from this compound.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_amide Amide Formation cluster_schiff Schiff Base Formation start This compound suzuki_reagents Ar-B(OH)2, Pd Catalyst, Base start->suzuki_reagents buchwald_reagents R1R2NH, Pd Catalyst, Base start->buchwald_reagents amide_reagents R-COOH, Coupling Agent start->amide_reagents schiff_reagents R-CHO start->schiff_reagents suzuki_product 8-Aryl-isoquinolin-3-amines suzuki_reagents->suzuki_product antimicrobial_screening Antimicrobial Screening suzuki_product->antimicrobial_screening buchwald_product 8-(N-Substituted)-isoquinolin-3-amines buchwald_reagents->buchwald_product buchwald_product->antimicrobial_screening amide_product N-(8-Bromoisoquinolin-3-yl)amides amide_reagents->amide_product amide_product->antimicrobial_screening schiff_product Schiff Bases schiff_reagents->schiff_product schiff_product->antimicrobial_screening

Synthetic workflow for antimicrobial agent development.

Experimental Protocols

The following are generalized experimental protocols that can be adapted and optimized for the synthesis of various derivatives of this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/ethanol/water.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried Schlenk tube, add this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃).

  • Inert Atmosphere: Seal the tube and purge with an inert gas.

  • Solvent and Amine Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane) followed by the amine (1.1-1.5 eq.).

  • Reaction: Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: General Procedure for Amide Bond Formation
  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane, DMF), add the carboxylic acid (1.1 eq.), a coupling reagent (e.g., HATU, HOBt/EDC), and a non-nucleophilic base (e.g., DIPEA, NMM).

  • Reaction: Stir the reaction mixture at room temperature for 3-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Antimicrobial Activity Data (Representative)

While specific antimicrobial data for derivatives of this compound are not yet available in the public domain, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for structurally related isoquinoline and quinoline compounds against various microbial strains. This data can serve as a guide for predicting the potential activity of newly synthesized derivatives.

Table 1: Antibacterial Activity of Representative Isoquinoline/Quinoline Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Tricyclic IsoquinolinesStaphylococcus aureus16 - 32[15]
Streptococcus pneumoniae32[15]
Enterococcus faecium64 - 128[15]
8-Hydroxyquinoline DerivativesStaphylococcus aureus16 - 32[16]
Escherichia coli8[16]
Bacillus subtilis16[16]
Alkynyl IsoquinolinesStaphylococcus aureus (MRSA)4 - 8[2]
Enterococcus faecalis (VRE)4 - 8[2]

Table 2: Antifungal Activity of Representative Isoquinoline/Quinoline Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Halogenated Phenyl Carbamates of THIQsCandida albicans>250[13]
8-Hydroxyquinoline SulfonamidesAspergillus fumigatusModerate Activity[17]
Candida albicansModerate Activity[17]

Proposed Mechanism of Action

The precise mechanism of action for novel isoquinoline derivatives will require experimental validation. However, based on existing literature for related compounds, several potential mechanisms can be proposed. Quinolone and isoquinoline-based antimicrobials are known to interfere with essential bacterial processes. Potential mechanisms include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death.

  • Disruption of Cell Wall Synthesis: Some compounds may interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Inhibition of FtsZ Polymerization: FtsZ is a key protein in bacterial cell division, and its inhibition prevents cytokinesis.

  • Metal Ion Chelation: 8-Hydroxyquinoline derivatives are known to chelate essential metal ions, disrupting metalloenzyme function and bacterial homeostasis.

The following diagram depicts a potential signaling pathway involving the inhibition of DNA gyrase.

G compound Isoquinoline Derivative dna_gyrase DNA Gyrase compound->dna_gyrase Inhibition dna_replication DNA Replication dna_gyrase->dna_replication Enables protein_synthesis Protein Synthesis dna_replication->protein_synthesis cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Proposed mechanism of action via DNA gyrase inhibition.

Conclusion

This compound is a promising starting material for the development of novel antimicrobial agents. The synthetic protocols outlined in this document provide a framework for generating a diverse library of derivatives through established and reliable chemical transformations. The provided antimicrobial data for analogous compounds, while not specific to the proposed derivatives, offer valuable insights for guiding SAR studies. Further investigation into the antimicrobial activity and mechanism of action of these novel compounds is warranted and could lead to the discovery of new therapeutic agents to combat the growing threat of antimicrobial resistance.

References

Application Notes and Protocols for the Derivatization of 8-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoisoquinolin-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of a reactive primary amino group at the 3-position and a bromine atom at the 8-position offers two orthogonal sites for synthetic modification. Derivatization of the amino group allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds. This document provides detailed protocols for the acylation, sulfonylation, and urea formation reactions of the amino group of this compound. These derivatizations are fundamental transformations in the synthesis of novel therapeutic agents.

Chemical Reaction Pathways

The primary amino group of this compound can be readily derivatized through several common reactions, including acylation to form amides, sulfonylation to form sulfonamides, and reaction with isocyanates to form ureas.

General Derivatization Pathways of this compound This compound This compound N-(8-bromoisoquinolin-3-yl)amide N-(8-bromoisoquinolin-3-yl)amide This compound->N-(8-bromoisoquinolin-3-yl)amide Acylation N-(8-bromoisoquinolin-3-yl)sulfonamide N-(8-bromoisoquinolin-3-yl)sulfonamide This compound->N-(8-bromoisoquinolin-3-yl)sulfonamide Sulfonylation N-(8-bromoisoquinolin-3-yl)urea N-(8-bromoisoquinolin-3-yl)urea This compound->N-(8-bromoisoquinolin-3-yl)urea Urea Formation Acylating Agent (R-COCl, (RCO)2O) Acylating Agent (R-COCl, (RCO)2O) Acylating Agent (R-COCl, (RCO)2O)->N-(8-bromoisoquinolin-3-yl)amide Sulfonylating Agent (R-SO2Cl) Sulfonylating Agent (R-SO2Cl) Sulfonylating Agent (R-SO2Cl)->N-(8-bromoisoquinolin-3-yl)sulfonamide Isocyanate (R-NCO) Isocyanate (R-NCO) Isocyanate (R-NCO)->N-(8-bromoisoquinolin-3-yl)urea

Caption: General reaction pathways for the derivatization of the amino group of this compound.

Data Presentation: Representative Derivatization Reactions

The following table summarizes representative derivatization reactions for this compound. The yields and reaction times are hypothetical and based on typical outcomes for similar aromatic amines. Optimization of reaction conditions is recommended to achieve the best results for specific substrates.

Reaction TypeReagentProduct NameHypothetical Yield (%)Hypothetical Reaction Time (h)
Acylation Acetyl chlorideN-(8-bromoisoquinolin-3-yl)acetamide85-952-4
Benzoyl chlorideN-(8-bromoisoquinolin-3-yl)benzamide80-903-6
Sulfonylation Benzenesulfonyl chlorideN-(8-bromoisoquinolin-3-yl)benzenesulfonamide75-8512-24
p-Toluenesulfonyl chlorideN-(8-bromoisoquinolin-3-yl)-4-methylbenzenesulfonamide70-8512-24
Urea Formation Phenyl isocyanate1-(8-bromoisoquinolin-3-yl)-3-phenylurea90-981-3
Ethyl isocyanate1-(8-bromoisoquinolin-3-yl)-3-ethylurea88-961-3

Experimental Protocols

Note: These protocols are designed as a starting point. The user should be familiar with standard laboratory safety procedures. All reactions should be performed in a well-ventilated fume hood.

General Experimental Workflow

General Experimental Workflow for Derivatization A Reactant Preparation (Dissolve this compound and base in solvent) B Reagent Addition (Add acylating/sulfonylating/isocyanate agent) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up (Quenching, Extraction) C->D E Purification (Column chromatography, Recrystallization) D->E F Characterization (NMR, MS, etc.) E->F

Caption: A generalized workflow for the derivatization of this compound.

Protocol 1: Acylation of this compound with Acetyl Chloride

Objective: To synthesize N-(8-bromoisoquinolin-3-yl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(8-bromoisoquinolin-3-yl)acetamide.

Protocol 2: Sulfonylation of this compound with Benzenesulfonyl Chloride

Objective: To synthesize N-(8-bromoisoquinolin-3-yl)benzenesulfonamide.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C using an ice bath.

  • Add benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and acidify with 1 M HCl to pH ~2.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain N-(8-bromoisoquinolin-3-yl)benzenesulfonamide.

Protocol 3: Urea Formation with Phenyl Isocyanate

Objective: To synthesize 1-(8-bromoisoquinolin-3-yl)-3-phenylurea.

Materials:

  • This compound

  • Phenyl isocyanate

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Hexanes

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF or DCM.

  • Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution.

  • Monitor the reaction for the disappearance of the starting amine by TLC.

  • If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent (THF or DCM) and then with hexanes.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with hexanes or an ether/hexanes mixture to induce precipitation.

  • Collect the solid product by filtration and dry under vacuum to yield 1-(8-bromoisoquinolin-3-yl)-3-phenylurea. Further purification by recrystallization or column chromatography may be performed if necessary.

Applications in Drug Development

The derivatization of the amino group of this compound is a key strategy in the development of new therapeutic agents. Isoquinoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

  • Amide derivatives can act as bioisosteres for other functional groups and can modulate the hydrogen bonding potential and lipophilicity of a molecule.

  • Sulfonamides are a well-established class of pharmacophores found in numerous approved drugs, including antibacterial and diuretic agents.

  • Urea-containing compounds are prevalent in medicinal chemistry, with many exhibiting potent inhibitory activity against various enzymes, such as kinases and proteases.

The bromine atom at the 8-position provides a handle for further diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of complex, three-dimensional molecules with potential for enhanced target engagement and improved pharmacological profiles. The combination of amino group derivatization and subsequent cross-coupling of the bromo substituent makes this compound a highly versatile scaffold for library synthesis in drug discovery programs.

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 8-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed functionalization of 8-bromoisoquinolin-3-amine. This versatile building block is a key intermediate in the synthesis of a wide array of substituted isoquinoline derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active compounds. The methodologies outlined herein facilitate the construction of carbon-carbon and carbon-nitrogen bonds at the 8-position of the isoquinoline core, enabling the synthesis of complex molecules with potential therapeutic applications.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds.[1] For a substrate such as this compound, these reactions open up a multitude of possibilities for derivatization. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents at the 8-position is crucial for structure-activity relationship (SAR) studies.[2] The primary amino group at the 3-position can also be utilized for further functionalization, making this a bifunctional scaffold for the generation of compound libraries.

This document covers four major classes of palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with an organoboron reagent.

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with an amine.

  • Sonogashira Coupling: Formation of a carbon-carbon bond with a terminal alkyne.

  • Heck Reaction: Formation of a carbon-carbon bond with an alkene.

General Experimental Workflow

A generalized workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation and deactivation of the palladium(0) catalyst.

G reagent_prep 1. Reagent Preparation (Substrate, Coupling Partner, Catalyst, Ligand, Base, Solvent) setup 2. Reaction Setup (Dry Glassware, Inert Atmosphere) reagent_prep->setup assembly 3. Reagent Assembly (Charge solids, then degassed solvent, then liquid reagents) setup->assembly reaction 4. Reaction (Heating & Stirring) assembly->reaction monitoring 5. Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring workup 6. Workup & Extraction (Quench, Separate Layers) monitoring->workup purification 7. Purification (Column Chromatography, Recrystallization) workup->purification characterization 8. Characterization (NMR, MS, etc.) purification->characterization

A general workflow for palladium-catalyzed cross-coupling reactions.

Data Presentation: A Comparative Overview of Coupling Reactions

The following tables summarize general reaction conditions and expected yields for key palladium-catalyzed cross-coupling reactions. While specific data for this compound is limited in the literature, the data presented is based on analogous bromo-substituted quinolines and other N-heterocycles, providing a strong predictive framework.[3]

Table 1: Suzuki-Miyaura Coupling of 8-Bromo-Substituted Heterocycles with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O901680-90
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF110875-85
44-Acetylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃THF/H₂O802470-85

Table 2: Buchwald-Hartwig Amination of 8-Bromo-Substituted Heterocycles

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001280-95
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1101870-85
3BenzylaminePdCl₂(dppf) (3)-K₃PO₄t-BuOH902475-90
4Ammonia (as LHMDS)Pd(OAc)₂ (2)RuPhos (4)LiHMDSTHF651660-75

Table 3: Sonogashira Coupling of 8-Bromo-Substituted Heterocycles with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60685-95
21-OctynePd(OAc)₂ (2)CuI (5)DIPADMF801280-90
3TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NToluene70875-85
4Propargyl alcoholPdCl₂(dppf) (3)CuI (5)K₂CO₃Acetonitrile801670-80

Table 4: Heck Reaction of 8-Bromo-Substituted Heterocycles with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002470-85
2n-Butyl acrylatePd(OAc)₂ (2)-NaOAcDMA1201875-90
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1101265-80
44-VinylpyridinePd₂(dba)₃ (1.5)P(Cy)₃ (3)Cs₂CO₃Dioxane1002460-75

Experimental Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling this compound with an organoboron compound.[4]

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(OR)L2 Metathesis (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Generalized catalytic cycle for the Suzuki-Miyaura coupling.

General Protocol:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), palladium catalyst (1-5 mol%), ligand (if required, 1-10 mol%), and base (2.0-3.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent(s) via syringe.

  • Stir the reaction mixture at the indicated temperature for the specified time, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling this compound with a primary or secondary amine.[5][6]

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) [Ar-Pd(II)(NHR'R'')L2]+ [Ar-Pd(II)(NHR'R'')L2]+ Ar-Pd(II)(Br)L2->[Ar-Pd(II)(NHR'R'')L2]+ Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 [Ar-Pd(II)(NHR'R'')L2]+->Ar-Pd(II)(NR'R'')L2 Deprotonation (Base) Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination (Ar-NR'R'') G cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Cu(I)-C≡CR Cu(I)-C≡CR Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)Br Cu(I)Br Cu(I)Br->Cu(I)-C≡CR Alkyne Coordination (HC≡CR, Base) Cu(I)-C≡CR->Cu(I)Br G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Alkene Complex Alkene Complex Ar-Pd(II)(Br)L2->Alkene Complex Alkene Coordination Sigma-Alkyl-Pd(II) Complex Sigma-Alkyl-Pd(II) Complex Alkene Complex->Sigma-Alkyl-Pd(II) Complex Migratory Insertion Hydrido-Pd(II) Complex Hydrido-Pd(II) Complex Sigma-Alkyl-Pd(II) Complex->Hydrido-Pd(II) Complex β-Hydride Elimination Hydrido-Pd(II) Complex->Pd(0)L2 Reductive Elimination (HBr + Base)

References

Application Notes and Protocols for N-arylation of 8-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The N-arylation of substituted isoquinolines, particularly at the 3-amino position, is a crucial transformation for the generation of novel compounds with potential therapeutic applications. This document provides a detailed experimental procedure for the N-arylation of 8-Bromoisoquinolin-3-amine, a key intermediate for the synthesis of diverse molecular libraries for drug discovery. The protocol is based on the principles of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6][7]

Principle and Scope

The N-arylation of this compound with an aryl halide is achieved through a palladium-catalyzed cross-coupling reaction. The general transformation is depicted below:

Scheme 1: General Reaction for N-arylation of this compound

This protocol can be adapted for a range of aryl and heteroaryl halides, allowing for the synthesis of a diverse library of N-aryl-8-bromoisoquinolin-3-amine derivatives. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.[7][8]

Data Presentation: Representative Reaction Conditions for Buchwald-Hartwig Amination

The following table summarizes typical conditions for the Buchwald-Hartwig N-arylation of aryl halides with amines, which can serve as a starting point for the optimization of the reaction with this compound.

ParameterConditionNotes
Palladium Precatalyst [Pd(allyl)Cl]₂, Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts are often used for their air stability.[8]
Ligand XPhos, t-BuXPhos, BINAP, DPPFThe choice of ligand is crucial and substrate-dependent.[6][8][9] Sterically hindered biaryl phosphine ligands are often effective.
Base NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine.
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, deoxygenated solvents are essential for catalytic activity.
Temperature 80 - 120 °CReaction temperature depends on the reactivity of the aryl halide.
Reaction Time 12 - 24 hoursMonitored by TLC or LC-MS for completion.
Atmosphere Inert (Nitrogen or Argon)The palladium catalyst is sensitive to oxygen.

Experimental Protocol: N-arylation of this compound with Phenylboronic Acid (Representative Procedure)

This protocol describes a representative procedure for the N-arylation of this compound with phenylboronic acid, a common arylating agent in Suzuki-Miyaura type N-arylation reactions, which shares mechanistic similarities with the Buchwald-Hartwig amination of aryl halides.

Materials:

  • This compound

  • Phenylboronic Acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Add phenylboronic acid (1.5 eq) and copper(II) acetate (1.2 eq).

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous dichloromethane (DCM) as the solvent, followed by pyridine (2.0 eq) via syringe.

  • Reaction:

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-phenyl-8-bromoisoquinolin-3-amine.

  • Characterization:

    • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Characterization A Combine Reactants: - this compound - Aryl Halide - Palladium Precatalyst - Ligand - Base B Add Anhydrous, Deoxygenated Solvent A->B C Establish Inert Atmosphere (N₂ or Ar) B->C D Heat Reaction Mixture (80-120 °C) C->D E Stir for 12-24 hours D->E F Monitor Progress (TLC or LC-MS) E->F G Cool to Room Temperature F->G H Quench Reaction G->H I Aqueous Extraction H->I J Dry Organic Layer I->J K Concentrate under Reduced Pressure J->K L Column Chromatography K->L M Characterize Product (NMR, MS) L->M

Caption: Experimental workflow for the N-arylation of this compound.

General Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd R2NH R₂NH Amine_Complex [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ R2NH->Amine_Complex Base Base Base->Amine_Complex Product Ar-NR₂ HX_Base [H-Base]⁺X⁻ OxAdd->Amine_Complex Ligand Exchange Amine_Complex->HX_Base Amido_Complex Ar-Pd(II)(NR₂)L₂ Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Amido_Complex->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes from 8-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 8-Bromoisoquinolin-3-amine as a versatile building block for the synthesis of novel fluorescent probes. The isoquinoline scaffold is a prominent fluorophore in the design of chemosensors due to its advantageous photophysical properties, which can be finely tuned through synthetic modifications. The presence of a bromine atom at the 8-position and an amino group at the 3-position offers orthogonal handles for derivatization, enabling the creation of a diverse library of probes for various applications, including cellular imaging, ion sensing, and as tools in drug discovery.

The primary synthetic strategies for derivatizing this compound involve palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination allows for the introduction of aryl or alkyl groups at the 3-amino position, while the Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond at the 8-position. These reactions are instrumental in extending the π-conjugated system of the isoquinoline core, which is crucial for modulating the fluorescence properties of the resulting molecules.

Experimental Protocols

The following protocols are adapted from established procedures for similar isoquinoline and quinoline derivatives and provide a robust starting point for the synthesis of fluorescent probes from this compound.

Protocol 1: Synthesis of N-Aryl-8-bromoisoquinolin-3-amines via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of an aryl halide with this compound. This reaction is effective for creating a diverse range of N-substituted isoquinolin-3-amine derivatives.

Materials:

  • This compound

  • Substituted aryl halide (e.g., bromobenzene, iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Reagent Addition: Add sodium tert-butoxide (1.4 mmol) to the flask.

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction Conditions: Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-aryl-8-bromoisoquinolin-3-amine.

Protocol 2: Synthesis of 8-Arylisoquinolin-3-amines via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to introduce a new aryl group at the 8-position.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and water (degassed)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent system of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir under the inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 8-arylisoquinolin-3-amine.

Data Presentation

While specific photophysical data for derivatives of this compound are not extensively reported, the following table presents data for analogous N-phenylisoquinolin-3-amine derivatives to provide a representative overview of the expected fluorescent properties.[1]

CompoundSubstituent on N-phenylExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)
1 4-Chloro3584130.49
2 3-Chloro3584120.52
3 4-Bromo3584140.49
4 3-Bromo3584120.52
5 4-Ethyl Acetate3604150.47
6 3-Ethyl Acetate3594130.50

Data obtained in acetonitrile. The quantum yield and lifetime of the fluorescence are relatively insensitive to the substituent on the N-phenyl moiety, with the exception of nitro groups which quench fluorescence.[1]

Visualizations

G cluster_start Starting Material cluster_buchwald Buchwald-Hartwig Amination cluster_suzuki Suzuki-Miyaura Coupling start This compound buchwald_reagents Aryl Halide, Pd(OAc)2, XPhos, NaOtBu start->buchwald_reagents suzuki_reagents Arylboronic Acid, Pd(PPh3)4, Base start->suzuki_reagents buchwald_product N-Aryl-8-bromoisoquinolin-3-amine (Fluorescent Probe) buchwald_reagents->buchwald_product suzuki_product 8-Arylisoquinolin-3-amine (Fluorescent Probe) suzuki_reagents->suzuki_product

Caption: Synthetic workflow for fluorescent probes from this compound.

G cluster_mechanism Chelation-Enhanced Fluorescence (CHEF) Mechanism probe Probe (Low Fluorescence) complex Probe-Analyte Complex (High Fluorescence) probe->complex + Analyte free_rotation Free Rotation/ Vibration (Non-radiative decay) probe->free_rotation analyte Analyte (e.g., Metal Ion) analyte->complex restricted_rotation Rigid Structure (Radiative decay) complex->restricted_rotation

Caption: "Turn-on" fluorescent probe signaling pathway.

References

Application Notes: 8-Bromoisoquinolin-3-amine in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of 8-Bromoisoquinolin-3-amine

Audience: Researchers, scientists, and drug development professionals.

Note on Application Scope: Initial research indicates that the primary application of this compound and its related isomers is not in materials science, but rather as a key building block or intermediate in organic and medicinal chemistry.[1][2][3] The information presented herein focuses on its established role in the synthesis of pharmacologically active compounds. There is currently limited to no available data on its direct application in materials science fields such as polymers, organic electronics, or functional coatings.

Introduction

This compound is a heterocyclic amine derivative of isoquinoline. Structurally, it possesses a reactive bromine atom and an amine group on the isoquinoline core, making it a versatile precursor for creating more complex molecules. Its significance lies in its utility as a scaffold for developing novel compounds, particularly in the realm of pharmaceutical research.[1][3] The bromine atom is amenable to various cross-coupling reactions, while the amine group can be readily functionalized.

Primary Application: Intermediate in Pharmaceutical Synthesis

The principal utility of bromoisoquinoline derivatives is as intermediates in the synthesis of pharmaceutical compounds.[2][3][4] The isoquinoline core is a structural motif found in numerous biologically active molecules. The bromo- and amino-substituents on the ring provide strategic points for chemical modification to build a library of compounds for screening and drug discovery.

Key Synthetic Transformations:

  • Cross-Coupling Reactions: The bromine atom at the 8-position can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of diverse functional groups and the construction of complex molecular architectures.

  • N-Functionalization: The amine group at the 3-position is a versatile handle for various chemical modifications, including:

    • N-alkylation

    • N-acylation

    • Diazotization followed by substitution

These reactions enable the attachment of different side chains or the linking of the isoquinoline core to other molecular fragments, which is crucial for modulating the pharmacological properties of the final compounds.

Physicochemical and Safety Data

While specific experimental data for this compound is not widely published, data for related bromoisoquinoline isomers can provide some context. It is imperative for researchers to handle this compound with appropriate safety precautions, as related compounds are known to have hazard classifications. For example, 7-Bromoisoquinolin-3-amine is classified as harmful if swallowed, and causes skin and eye irritation.[5]

Table 1: General Physicochemical Properties of Related Bromoisoquinoline Amines

PropertyValue (for C9H7BrN2 isomers)Source
Molecular FormulaC₉H₇BrN₂[5]
Molecular Weight~223.07 g/mol [5]
Purity (typical)≥97%[3]

Table 2: Hazard Identification for 7-Bromoisoquinolin-3-amine (as a representative isomer)

Hazard StatementGHS CodeSource
Harmful if swallowedH302[5]
Causes skin irritationH315[5]
Causes serious eye irritationH319[5]
May cause respiratory irritationH335[5]

Experimental Protocols

Given the role of bromoisoquinolines as synthetic intermediates, the following section details a general, representative protocol for the synthesis of a precursor, 5-bromoisoquinoline, as detailed in the literature. This illustrates the fundamental chemistry involved in preparing the bromoisoquinoline scaffold.

Protocol 1: Synthesis of 5-Bromoisoquinoline (A Precursor Scaffold)

This protocol is adapted from a published procedure for the synthesis of 5-bromoisoquinoline and demonstrates a common method for brominating the isoquinoline ring system.[1]

Materials:

  • Isoquinoline

  • Concentrated sulfuric acid (96%)

  • N-bromosuccinimide (NBS), recrystallized

  • Crushed ice

  • 25% aqueous ammonia (NH₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked, round-bottomed flask (1-L)

  • Internal thermometer

  • Mechanical stirrer

  • Addition funnel with nitrogen inlet

  • Dry ice-acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup: Charge a 1-L three-necked flask with 340 mL of concentrated sulfuric acid and cool to 0°C using an ice bath.

  • Addition of Isoquinoline: Slowly add 40 mL (44.0 g, 330 mmol) of isoquinoline to the stirred acid, ensuring the internal temperature remains below 30°C.

  • Cooling and Bromination: Cool the solution to -25°C in a dry ice-acetone bath. Add 64.6 g (363 mmol) of N-bromosuccinimide in portions, maintaining the internal temperature between -22°C and -26°C.

  • Reaction Stirring: Vigorously stir the suspension for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.

  • Quenching: Pour the homogeneous reaction mixture onto 1.0 kg of crushed ice in a 5-L flask.

  • Neutralization: Stir the resulting mixture while adjusting the pH to 9.0 with 25% aqueous ammonia. Keep the internal temperature below 25°C during this process.

  • Extraction: Transfer the alkaline suspension to a separatory funnel with 800 mL of diethyl ether and mix vigorously. Separate the layers and extract the aqueous phase twice more with 200-mL portions of diethyl ether.

  • Washing and Drying: Combine the organic phases, wash with 200 mL of 1M NaOH and 200 mL of H₂O, then dry over anhydrous MgSO₄.

  • Isolation: Filter and concentrate the solution to yield the crude product.

  • Purification: Purify the solid by fractional distillation under reduced pressure to obtain 5-bromoisoquinoline as a white solid.

Visualizations

Logical Workflow for Utilizing this compound in Medicinal Chemistry

The following diagram illustrates the logical progression from this compound as a starting material to the development of potential drug candidates.

G cluster_modification Chemical Modification start This compound (Starting Material) reaction1 Functionalization of Amine Group (R1) start->reaction1 reaction2 Cross-Coupling at Bromo Position (R2) start->reaction2 library Generation of Compound Library reaction1->library reaction2->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Bromoisoquinolin-3-amine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in navigating the challenges associated with this synthesis. The synthesis of this specific isomer is known to be non-trivial, and this guide is based on established principles of heterocyclic chemistry and procedures for structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound considered challenging?

A1: The synthesis presents two primary challenges. First, the regioselective bromination of the isoquinoline core at the C-8 position is difficult to achieve exclusively, as bromination often yields a hard-to-separate mixture of 5-bromo and 8-bromo isomers.[1] Second, introducing a functional group at the C-3 position of the electron-deficient pyridine ring via standard electrophilic substitution (like nitration) is not feasible. The pyridine nitrogen deactivates the ring towards electrophilic attack, and under acidic conditions, protonation of the nitrogen further deactivates it.[2] Therefore, multi-step or specialized strategies are required.

Q2: What is a feasible synthetic approach for this molecule?

A2: A plausible, though challenging, multi-step approach involves:

  • Synthesis of 8-Bromoisoquinoline: This step requires carefully controlled conditions to maximize the yield of the desired 8-bromo isomer.

  • Introduction of a Nitro Group at C-3: This is the most difficult step. Standard nitration will not work. Advanced strategies, potentially involving the construction of the pyridine ring from a pre-functionalized benzene precursor, would be necessary. For the purpose of this guide, we will address the challenges of the subsequent reduction step.

  • Reduction of 8-Bromo-3-nitroisoquinoline: The final step involves the chemoselective reduction of the nitro group to an amine, while preserving the bromo substituent.

Q3: Can I use catalytic hydrogenation to reduce the nitro group in the presence of the bromine?

A3: Catalytic hydrogenation with Pd/C is often a very effective method for nitro group reduction, but it carries a high risk of causing hydrodebromination (loss of the bromine atom).[3] Using alternative catalysts like Raney Nickel or specific reaction conditions can sometimes mitigate this side reaction. However, chemical reduction methods are generally considered safer for preserving aryl halide bonds.[3][4]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in the Bromination of Isoquinoline

Symptom: NMR analysis of the product from Step 1 shows a mixture of 5-bromoisoquinoline and 8-bromoisoquinoline.

Potential Cause Troubleshooting Suggestion Reference
Incorrect Reaction Temperature Temperature control is critical. Electrophilic bromination of isoquinoline in strong acid is highly sensitive to temperature. Procedures aiming for 5-bromination are run at very low temperatures (-25°C to -18°C) to suppress the formation of the 8-bromo isomer. Deviating from optimal temperatures can lead to poor selectivity.[1]
Choice of Acid/Solvent The choice of strong acid (e.g., concentrated H₂SO₄ vs. CF₃SO₃H) significantly influences the isomer ratio. The regioselectivity is highly dependent on the reaction medium.[5]
Choice of Brominating Agent N-Bromosuccinimide (NBS) is a common reagent. Other agents like N,N'-dibromoisocyanuric acid (DBI) may offer different selectivity depending on the acid used. Ensure the NBS is recrystallized and pure, as impurities can affect the reaction.[1][5]
Difficult Separation The 5- and 8-bromo isomers have very similar physical properties, making separation by column chromatography or recrystallization challenging. Fractional distillation under reduced pressure has been used to separate them, but it can be difficult.[1]
Problem 2: Incomplete Reduction or Debromination in the Final Step

Symptom: Analysis of the final product shows the presence of starting material (8-bromo-3-nitroisoquinoline) and/or a debrominated side product (isoquinolin-3-amine).

Potential Cause Troubleshooting Suggestion Reference
Inappropriate Reducing Agent Catalytic hydrogenation with Pd/C is known to cause dehalogenation.[3]
Insufficient Reducing Agent The reduction of a nitro group to an amine is a 6-electron process, requiring a significant stoichiometric excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂ or Fe).[4]
Reaction Not Driven to Completion Some reductions may require heat (reflux) to proceed to completion. Monitor the reaction by TLC until all starting material is consumed.[4]
Improper Work-up After reduction with a metal in acid, the product exists as an ammonium salt. The reaction mixture must be carefully neutralized with a base (e.g., NaHCO₃, NaOH, NH₄OH) to a pH > 8 to deprotonate the amine and allow for its extraction into an organic solvent.

Experimental Protocols

Disclaimer: The following protocols are illustrative and based on procedures for analogous compounds. Researchers should conduct their own literature search and risk assessment before proceeding.

Protocol 1: Synthesis of 8-Bromoisoquinoline (Illustrative)

This step is challenging due to the co-formation of the 5-bromo isomer. The conditions below are adapted from procedures that favor 5-bromination and would need to be optimized to enrich the 8-bromo product.[1]

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and nitrogen inlet, charge concentrated sulfuric acid (e.g., 8 mL per 1 g of isoquinoline). Cool the flask to 0°C in an ice bath.

  • Addition of Isoquinoline: Slowly add isoquinoline (1.0 eq) to the stirred acid, ensuring the internal temperature remains below 30°C.

  • Bromination: Cool the solution to the desired temperature (optimization required, e.g., -10°C to 0°C). Add N-bromosuccinimide (NBS, 1.1 eq), recrystallized, in portions, maintaining the temperature.

  • Reaction: Stir the mixture vigorously at the selected temperature for several hours, monitoring the reaction by TLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Adjust the pH to ~9 with aqueous ammonia or NaOH, keeping the temperature below 25°C.

  • Extraction: Extract the aqueous slurry with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product will be a mixture of isomers. Purification requires careful fractional distillation under reduced pressure or preparative chromatography.

Protocol 2: Reduction of 8-Bromo-3-nitroisoquinoline (Hypothetical Intermediate)

This protocol uses tin(II) chloride, a mild reagent that is effective for nitro group reduction while preserving the bromo-substituent.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 8-bromo-3-nitroisoquinoline (1.0 eq) in ethanol.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the suspension.

  • Reaction: Add concentrated hydrochloric acid and heat the reaction mixture to reflux (approx. 80-90°C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize it by adding a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the solution is basic (pH > 8) and effervescence ceases.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data & Visualization

Table 1: Comparison of Conditions for Nitro Group Reduction
Reducing SystemTypical SolventTemperatureKey AdvantagePotential IssueReference
Fe / HCl or AcOH Ethanol / WaterRefluxInexpensive, effective, low risk of debromination.Requires acidic conditions, iron sludge can complicate work-up.[4]
SnCl₂ / HCl EthanolRefluxMild, chemoselective, tolerates many functional groups.Stoichiometric amounts of tin salts are produced as waste.[3]
H₂ / Raney Ni Methanol / EthanolRoom Temp.Catalytic, clean work-up.Can sometimes cause debromination, catalyst can be pyrophoric.[3]
H₂ / Pd/C Methanol / EthanolRoom Temp.Highly efficient for many nitro groups.High risk of debromination of aryl bromides.[3]

Diagrams

G cluster_0 Proposed Synthetic Workflow A Isoquinoline B Step 1: Bromination (e.g., NBS, H₂SO₄) A->B C 8-Bromoisoquinoline (Challenge: Isomer Separation) B->C Major Challenge: Regioselectivity D Step 2: Introduction of NO₂ at C-3 (Advanced Methods Required) C->D E 8-Bromo-3-nitroisoquinoline D->E Major Challenge: C-3 Functionalization F Step 3: Reduction (e.g., SnCl₂, HCl) E->F G This compound F->G Challenge: Chemoselectivity G Start Problem: Incomplete Reduction or Debromination during Step 3 CheckReagent What reducing agent was used? Start->CheckReagent PdC Pd/C CheckReagent->PdC OtherReagent Fe/HCl, SnCl₂, or Raney Ni CheckReagent->OtherReagent Debromination High risk of debromination. Switch to Fe/HCl or SnCl₂. PdC->Debromination Debromination observed CheckStoichiometry Check stoichiometry. Is there sufficient excess of reducing agent (3-5 eq)? OtherReagent->CheckStoichiometry Incomplete reduction YesStoich Yes CheckStoichiometry->YesStoich NoStoich No CheckStoichiometry->NoStoich CheckConditions Reaction may need heat. Increase temperature (reflux) and monitor by TLC. YesStoich->CheckConditions IncreaseReagent Increase equivalents of reducing agent. NoStoich->IncreaseReagent

References

Technical Support Center: 8-Bromoisoquinolin-3-amine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 8-Bromoisoquinolin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used techniques for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the scale of the purification.

Q2: What potential impurities should I be aware of during the synthesis and purification of this compound?

A2: Potential impurities can include unreacted starting materials, isomers such as other bromoisoquinoline amines, and di-brominated species. The formation of such impurities is often influenced by reaction conditions like temperature and the stoichiometry of reagents.[1] For instance, in the synthesis of related bromoisoquinolines, the formation of isomers that are difficult to separate has been noted.[1]

Q3: My purified this compound appears as a colored solid. Is this expected?

A3: While a pure compound is often a white or off-white solid, residual impurities can impart color. For example, crude bromoisoquinoline derivatives can appear as slightly yellow or red-brown.[2] If significant color persists after purification, it may indicate the presence of persistent impurities, and further purification steps or alternative methods may be necessary.

Q4: How can I assess the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of aromatic amines like this compound.[3] Other techniques include Thin-Layer Chromatography (TLC) for a quick purity check, and spectroscopic methods such as ¹H NMR and ¹³C NMR to confirm the structure and identify any impurities.

Troubleshooting Guides

Recrystallization Issues

Issue 1: The compound does not dissolve in the chosen recrystallization solvent, even with heating.

  • Possible Cause: The solvent polarity may be too low.

  • Troubleshooting Steps:

    • Try a more polar solvent. Halogenated aromatic amines are often soluble in polar solvents like ethanol or dimethyl sulfoxide (DMSO).[4]

    • Use a solvent mixture. A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be effective.[4] For similar compounds, mixtures like ethanol/water or ethyl acetate/hexanes have been used.[5]

Issue 2: The compound dissolves, but no crystals form upon cooling.

  • Possible Causes:

    • The solution is not saturated.

    • The solution is supersaturated.

    • Cooling is too rapid.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod to create nucleation sites.[4]

      • Add a seed crystal of pure this compound.[4]

    • Increase Concentration: If too much solvent was used, carefully evaporate some of it to achieve saturation.[4]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]

Issue 3: An oil forms instead of crystals ("oiling out").

  • Possible Causes:

    • The solute is coming out of solution above its melting point.

    • The concentration of the solute is too high.

  • Troubleshooting Steps:

    • Reheat the solution until the oil redissolves.

    • Add more of the primary solvent to dilute the solution and attempt to cool it again, more slowly.[4]

    • Consider changing the solvent system to one with a different polarity.[4]

Column Chromatography Issues

Issue 1: The compound streaks on the silica gel column and does not elute properly.

  • Possible Cause: Basic amine groups can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and tailing.[6]

  • Troubleshooting Steps:

    • Add a competing amine to the mobile phase: Incorporate a small amount of a basic modifier like triethylamine or ammonia (e.g., 0.1-1%) to the eluent. This will "neutralize" the acidic sites on the silica gel and improve the elution of the basic compound.[6]

    • Use an alternative stationary phase: Consider using an amino-functionalized silica gel column, which is designed to minimize interactions with basic compounds.[6]

    • Use reverse-phase chromatography: Purifying the compound on a C18 column with a mobile phase such as acetonitrile/water may provide better results.[7]

Issue 2: Poor separation between this compound and impurities.

  • Possible Cause: The chosen eluent system does not have the optimal polarity to resolve the compounds.

  • Troubleshooting Steps:

    • Optimize the solvent system: Systematically vary the ratio of the polar and non-polar solvents in your eluent. Use TLC to test different solvent systems before running the column.

    • Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to separate compounds with a wider range of polarities.

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization

Solvent/Solvent SystemCompound Type SuitabilityReference
HeptaneBromoisoquinoline derivatives[2]
Ethanol/WaterBromo-amino quinolines[5]
Ethyl Acetate/HexanesBromo-amino quinolines[5][8]

Table 2: Suggested Column Chromatography Conditions

Stationary PhaseEluent SystemModifierApplication NotesReference
Silica GelDichloromethane/MethanolTriethylamine (0.1-1%)For basic compounds that streak on silica.[6]
Silica GelEthyl Acetate/Hexane-A common starting point for moderately polar compounds.[8]
Amino-functionalized SilicaHexane/Ethyl Acetate-Ideal for basic amines to prevent tailing.[6]
C18 (Reverse Phase)Acetonitrile/Water-An alternative for polar, ionizable compounds.[7]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent (or solvent mixture) identified from the troubleshooting guide. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[4]

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask and add the chosen hot solvent dropwise while stirring and heating until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent and dry them in a vacuum oven.[4]

Protocol 2: Column Chromatography on Silica Gel
  • TLC Analysis: Determine a suitable eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., different ratios of ethyl acetate in hexanes). The ideal solvent system will give the product a retention factor (Rf) of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_start Start cluster_purification Purification cluster_analysis Purity Analysis cluster_result Outcome Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Attempt ColumnChromatography Column Chromatography Crude->ColumnChromatography If Oily or Complex Mixture TLC_HPLC TLC / HPLC Analysis Recrystallization->TLC_HPLC ColumnChromatography->TLC_HPLC PureProduct Pure Product TLC_HPLC->PureProduct Purity ≥ 95% Repurify Requires Further Purification TLC_HPLC->Repurify Purity < 95% Repurify->ColumnChromatography Recycle

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling Solutions for Oiling Out Start Recrystallization Attempt Issue Issue Encountered? Start->Issue NoCrystals No Crystals Form Issue->NoCrystals Yes OilingOut Oiling Out Issue->OilingOut Yes Success Successful Crystallization Issue->Success No AddSeed Add Seed Crystal NoCrystals->AddSeed ScratchFlask Scratch Flask NoCrystals->ScratchFlask Concentrate Concentrate Solution NoCrystals->Concentrate AddSolvent Reheat & Add More Solvent OilingOut->AddSolvent ChangeSolvent Change Solvent System OilingOut->ChangeSolvent AddSeed->Start Retry ScratchFlask->Start Retry Concentrate->Start Retry AddSolvent->Start Retry ChangeSolvent->Start Retry

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Bromination of 3-Aminoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the side reactions encountered during the bromination of 3-aminoisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when brominating 3-aminoisoquinoline?

A1: The bromination of 3-aminoisoquinoline is an electrophilic aromatic substitution. The primary challenges stem from the high reactivity of the substrate. The amino group at the C-3 position is a strong activating group, which, in conjunction with the inherent reactivity of the isoquinoline ring system, can lead to a lack of regioselectivity and over-bromination. This often results in a mixture of mono-, di-, and poly-brominated isomers that can be difficult to separate.

Q2: What are the likely positions for bromination on the 3-aminoisoquinoline ring?

A2: The amino group strongly directs incoming electrophiles to the ortho and para positions. Therefore, the most probable sites for monobromination are the C-4 position (ortho to the amino group) and potentially the C-1 position. The pyridine ring is generally deactivated to electrophilic substitution compared to the benzene ring. On the benzene portion of the isoquinoline, positions C-5 and C-7 are also susceptible to electrophilic attack.

Q3: What are the common side reactions and byproducts?

A3: The most common side reactions include:

  • Over-bromination: The formation of di- or even tri-brominated products due to the high activation from the amino group.

  • Formation of multiple isomers: Bromination can occur at several positions on the ring, leading to a mixture of products such as 1-bromo-3-aminoisoquinoline, 4-bromo-3-aminoisoquinoline, and bromination on the benzene ring.

  • Degradation of starting material: Harsh brominating agents or reaction conditions can lead to the degradation of the starting material or the desired product.

  • Oxidation: Some brominating reagents can act as oxidizing agents, potentially leading to undesired oxidized byproducts.[1]

Q4: How can I control the regioselectivity of the bromination?

A4: Controlling regioselectivity is crucial for a successful reaction. Strategies include:

  • Choice of Brominating Agent: Using milder brominating agents like N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂) can improve selectivity.[2]

  • Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help to favor the formation of a specific isomer.[2]

  • Protecting Group Strategy: Protecting the highly activating amino group as an amide (e.g., acetamide) can reduce its activating effect, prevent over-bromination, and potentially alter the regioselectivity. The protecting group can be removed after the bromination step.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Multiple Products Observed (Difficult Separation) 1. The amino group is strongly activating multiple positions. 2. Reaction conditions are too harsh, leading to loss of selectivity.1. Use a milder brominating agent like NBS. 2. Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Use a non-polar solvent. 4. Employ a protecting group for the amino functionality.
Over-bromination (Di- or Poly-brominated Products) 1. Excess of the brominating agent was used. 2. The amino group is highly activating. 3. The reaction time was too long.1. Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of the brominating agent. 2. Add the brominating agent slowly to the reaction mixture. 3. Monitor the reaction closely using TLC and quench it once the starting material is consumed. 4. Consider protecting the amino group to reduce its activating influence.
Low Yield of Desired Product 1. Incomplete reaction. 2. Degradation of the product during workup or purification. 3. Formation of multiple, difficult-to-separate isomers.1. Gradually increase the reaction temperature while monitoring via TLC. 2. Ensure the starting material is pure. 3. Use a neutral workup procedure; for instance, wash with a mild sodium bicarbonate solution to remove acidic byproducts. 4. Optimize purification conditions (e.g., try a different solvent system for chromatography).
No Reaction or Very Low Conversion 1. The brominating agent is not sufficiently active under the chosen conditions. 2. The reaction temperature is too low. 3. The starting material contains impurities that are inhibiting the reaction.1. If using a mild agent like NBS, a radical initiator (e.g., AIBN or benzoyl peroxide) or light may be necessary for certain mechanisms, though electrophilic aromatic substitution is more likely here. 2. Gradually increase the reaction temperature and monitor by TLC. 3. Ensure the purity of the 3-aminoisoquinoline; recrystallize if necessary.

Visualizing Reaction Pathways and Troubleshooting

Bromination_Outcomes Potential Bromination Products of 3-Aminoisoquinoline cluster_mono Mono-brominated Isomers 3-Aminoisoquinoline 3-Aminoisoquinoline Mono-brominated Products Mono-brominated Products 3-Aminoisoquinoline->Mono-brominated Products + Br+ Di-brominated Products Di-brominated Products Mono-brominated Products->Di-brominated Products + Br+ 4-Bromo-3-aminoisoquinoline 4-Bromo-3-aminoisoquinoline Mono-brominated Products->4-Bromo-3-aminoisoquinoline 1-Bromo-3-aminoisoquinoline 1-Bromo-3-aminoisoquinoline Mono-brominated Products->1-Bromo-3-aminoisoquinoline Other Isomers (e.g., 5- or 7-bromo) Other Isomers (e.g., 5- or 7-bromo) Mono-brominated Products->Other Isomers (e.g., 5- or 7-bromo)

Caption: Potential bromination products of 3-aminoisoquinoline.

Troubleshooting_Workflow Troubleshooting Bromination Reactions start Reaction Outcome Unsatisfactory issue Identify Primary Issue start->issue multiple_products Multiple Products issue->multiple_products Multiple Products over_bromination Over-bromination issue->over_bromination Over-bromination low_yield Low Yield issue->low_yield Low Yield solution_mp1 Use Milder Reagent (NBS) multiple_products->solution_mp1 solution_mp2 Lower Reaction Temperature multiple_products->solution_mp2 solution_mp3 Protect Amino Group multiple_products->solution_mp3 solution_ob1 Control Stoichiometry (1.05 eq) over_bromination->solution_ob1 solution_ob2 Slow Reagent Addition over_bromination->solution_ob2 solution_ob3 Monitor with TLC over_bromination->solution_ob3 solution_ly1 Check Starting Material Purity low_yield->solution_ly1 solution_ly2 Optimize Temperature low_yield->solution_ly2 solution_ly3 Neutral Workup low_yield->solution_ly3

Caption: A workflow for troubleshooting common issues.

Experimental Protocols

Representative Protocol for Monobromination using N-Bromosuccinimide (NBS)

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Aminoisoquinoline

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminoisoquinoline (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere.

  • Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes to maintain the temperature and control the reaction rate.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed or the desired product is maximized.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS or bromine. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired brominated product.

  • Characterization: Characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, and melting point).

References

Technical Support Center: Synthesis of 8-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromoisoquinolin-3-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Inefficient Nitration of Isoquinoline at the 3-Position

  • Question: My nitration of isoquinoline is yielding a mixture of isomers, primarily 5-nitroisoquinoline and 8-nitroisoquinoline, with very low yield of the desired 3-nitroisoquinoline. How can I improve the selectivity for the 3-position?

  • Answer: Direct nitration of isoquinoline under standard acidic conditions (e.g., HNO₃/H₂SO₄) is known to favor substitution at the 5- and 8-positions due to the deactivating effect of the protonated pyridine ring. To achieve nitration at the 3-position, alternative strategies should be considered:

    • N-Oxide Formation: One potential route is the formation of isoquinoline N-oxide. The N-oxide functionality can alter the electronic distribution of the ring system and potentially direct nitration to different positions. Subsequent reduction of the N-oxide would be necessary.

    • Alternative Nitrating Agents: Exploring different nitrating agents or reaction conditions that operate under kinetic control might favor the formation of the 3-nitro isomer.

    • Starting Material: Due to the inherent difficulty of selective 3-nitration, it is often more efficient to source commercially available 3-nitroisoquinoline as a starting material.

Issue 2: Poor Yield and Side Products in the Bromination of 3-Nitroisoquinoline

  • Question: The bromination of my 3-nitroisoquinoline is slow, and I'm observing the formation of multiple brominated species alongside unreacted starting material. How can I improve the yield of 8-bromo-3-nitroisoquinoline?

  • Answer: The nitro group is strongly deactivating, which makes electrophilic bromination challenging. To enhance the yield of the desired 8-bromo-3-nitroisoquinoline, consider the following optimizations:

    • Reaction Time and Temperature: Increasing the reaction time and/or temperature can help drive the reaction to completion. It is crucial to monitor the reaction progress closely using TLC or GC-MS to prevent over-bromination or decomposition.

    • Brominating Agent: Using a slight excess of the brominating agent, such as N-bromosuccinimide (NBS) or bromine, can favor the desired substitution. However, a large excess should be avoided to minimize the formation of di-brominated byproducts.[1]

    • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. A strong acid like concentrated sulfuric acid is often used as the solvent to activate the brominating agent.[2][3]

    • Lewis Acid Catalyst: The addition of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), can increase the electrophilicity of the bromine and accelerate the reaction.

Issue 3: Incomplete Reduction of the Nitro Group

  • Question: The reduction of 8-bromo-3-nitroisoquinoline is not going to completion, and I'm having difficulty separating the product from the starting material. What can I do to improve this step?

  • Answer: The reduction of an aromatic nitro group in the presence of a bromine substituent requires careful selection of the reducing agent and reaction conditions to avoid dehalogenation.

    • Choice of Reducing Agent:

      • Tin(II) chloride (SnCl₂): In the presence of a strong acid like concentrated HCl, SnCl₂ is a classic and often effective method for reducing nitroarenes without affecting aryl halides.

      • Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a powerful reduction method. However, care must be taken to avoid reduction of the bromine substituent. Using specific catalysts or additives can sometimes mitigate this side reaction.

    • Reaction Conditions: Ensure a sufficient excess of the reducing agent is used. When using SnCl₂/HCl, heating the reaction mixture is often necessary to drive the reaction to completion. For catalytic hydrogenation, ensure the catalyst is active and the system is free from any catalyst poisons.

    • Work-up Procedure: After reduction with a metal in an acidic medium, the resulting amine will be in its protonated form. It is essential to neutralize the reaction mixture with a base (e.g., sodium hydroxide or sodium bicarbonate) to deprotonate the amine, allowing for its extraction into an organic solvent.

Frequently Asked Questions (FAQs)

  • Question: What is the most reliable synthetic route to obtain this compound?

  • Answer: A commonly proposed synthetic pathway involves a three-step process:

    • Nitration of isoquinoline to yield 3-nitroisoquinoline.

    • Bromination of 3-nitroisoquinoline to afford 8-bromo-3-nitroisoquinoline.

    • Reduction of the nitro group to the amine to give the final product, this compound.

  • Question: How can I purify the final product, this compound?

  • Answer: The final product is expected to be a solid. Purification can typically be achieved through:

    • Recrystallization: Using a suitable solvent or a mixture of solvents (e.g., ethanol/water, ethyl acetate/hexanes) is a common method for purifying solid organic compounds.

    • Column Chromatography: If recrystallization does not yield a product of the desired purity, column chromatography on silica gel can be an effective alternative.

  • Question: Are there any specific safety precautions I should take during this synthesis?

  • Answer: Yes, several steps in this synthesis involve hazardous materials and reactions:

    • Nitration: The use of concentrated nitric and sulfuric acids requires extreme caution. These are highly corrosive, and the nitration reaction is exothermic and can run away if not properly controlled.

    • Bromination: Bromine is a highly toxic and corrosive substance. N-bromosuccinimide is a safer alternative but should still be handled with care.

    • Catalytic Hydrogenation: If this method is used for the reduction step, proper procedures for handling flammable hydrogen gas and pyrophoric catalysts (like Pd/C) must be followed.

    • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Comparison of Bromination Conditions for Isoquinoline Derivatives

Starting MaterialBrominating AgentSolvent/CatalystTemperature (°C)Major Product(s)Yield (%)Reference
IsoquinolineNBSH₂SO₄-25 to -185-Bromoisoquinoline47-49[2]
IsoquinolineBr₂/AlCl₃Melt755-Bromoisoquinoline43-46[4]
8-HydroxyquinolineBr₂ (1.5 eq)CH₃CN07-Bromo-8-hydroxyquinoline51[5]
8-AminoquinolineBr₂ (2.1 eq)CH₂Cl₂Room Temp5,7-Dibromo-8-aminoquinoline100[5]

Note: The data presented is for analogous compounds and serves as a reference for expected reactivity and yields.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 3-Nitroisoquinoline (Hypothetical High-Yielding Method)

  • Disclaimer: This is a challenging transformation. The following is a generalized procedure and may require significant optimization.

  • To a solution of isoquinoline (1.0 eq) in a suitable solvent, add the nitrating agent (e.g., a nitronium source) at a controlled temperature.

  • Stir the reaction mixture for a specified time, monitoring the progress by TLC.

  • Upon completion, quench the reaction by pouring it into ice water and neutralize with a base.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate 3-nitroisoquinoline.

Step 2: Synthesis of 8-Bromo-3-nitroisoquinoline

  • Dissolve 3-nitroisoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of this compound

  • To a solution of 8-bromo-3-nitroisoquinoline (1.0 eq) in ethanol and concentrated hydrochloric acid, add tin(II) chloride dihydrate (3.0-5.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide until the solution is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify this compound by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination cluster_2 Step 3: Reduction cluster_3 Purification start Isoquinoline nitration Nitration (e.g., HNO3/H2SO4) start->nitration intermediate1 3-Nitroisoquinoline nitration->intermediate1 bromination Bromination (e.g., NBS/H2SO4) intermediate1->bromination intermediate2 8-Bromo-3-nitroisoquinoline bromination->intermediate2 reduction Reduction (e.g., SnCl2/HCl) intermediate2->reduction product This compound reduction->product purification Purification (Recrystallization or Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Proposed synthetic workflow for this compound.

troubleshooting_logic cluster_0 Possible Causes cluster_1 Potential Solutions start Low Yield in Bromination Step? incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Formation of Side Products (e.g., dibromination) start->side_products decomp Decomposition start->decomp increase_time_temp Increase Reaction Time/Temperature incomplete_reaction->increase_time_temp change_catalyst Add/Change Lewis Acid Catalyst incomplete_reaction->change_catalyst adjust_stoichiometry Adjust Stoichiometry of Brominating Agent side_products->adjust_stoichiometry monitor_tlc Monitor Closely by TLC decomp->monitor_tlc

Caption: Troubleshooting logic for the bromination step.

References

Technical Support Center: Palladium-Catalyzed Reactions with 8-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions involving 8-Bromoisoquinolin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low to no product yield in cross-coupling reactions with this compound?

A1: Low or no yield in palladium-catalyzed reactions with this substrate can often be attributed to several factors:

  • Inactive Catalyst: The Pd(0) active species may not be generated efficiently from the Pd(II) precatalyst, or it may have decomposed. Ensure your reaction is performed under strictly inert conditions, as oxygen can deactivate the catalyst.[1]

  • Poor Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich and potentially coordinating substrates like this compound, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often more effective.[2][3]

  • Inappropriate Base: The choice and strength of the base are crucial. The base must be strong enough to facilitate the transmetalation or deprotonation step but not so strong as to cause substrate or product degradation. Screening bases like K₃PO₄, Cs₂CO₃, and NaOtBu is recommended.[1][3]

  • Sub-optimal Solvent: The solvent must be anhydrous, degassed, and capable of dissolving the reactants. Common choices include toluene, dioxane, and DMF.[1][4][5] The solvent can significantly influence reaction rates and selectivity.[4][5]

  • Low Reaction Temperature: Many cross-coupling reactions require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[6][7]

Q2: I am observing significant amounts of isoquinolin-3-amine (debromination) in my reaction mixture. How can I prevent this?

A2: The formation of isoquinolin-3-amine is a result of a common side reaction called hydrodehalogenation.[3] This occurs when the aryl halide is reduced instead of undergoing cross-coupling. Here are some strategies to minimize it:

  • Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands. These ligands tend to accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[3]

  • Base Optimization: While strong bases are often necessary, they can sometimes promote this side reaction. Consider screening different bases to find a balance between reactivity and selectivity.[3]

  • Hydride Source Elimination: The amine coupling partner or even the solvent can act as a hydride source. Ensure you are using high-purity, anhydrous solvents.[3]

Q3: Homocoupling of my boronic acid (Suzuki coupling) or terminal alkyne (Sonogashira coupling) is a major side product. What can I do to suppress it?

A3: Homocoupling is another common side reaction. Here are some troubleshooting tips:

  • For Suzuki Reactions:

    • Oxygen Control: Rigorously degas your reaction mixture. The presence of oxygen can promote the homocoupling of boronic acids.[3]

    • Stoichiometry: Use a slight excess of the boronic acid (1.1-1.5 equivalents). A large excess can lead to increased homocoupling.[8]

    • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others.

  • For Sonogashira Reactions:

    • Copper Co-catalyst: While often used, the copper co-catalyst can sometimes promote the homocoupling of terminal alkynes (Glaser coupling). Running the reaction under copper-free conditions may be beneficial.[9]

    • Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[3]

Q4: How does the 3-amino group on the isoquinoline ring affect the reaction?

A4: The amino group at the C3 position is electron-donating, which can modulate the electron density of the quinoline ring system.[8] This can have several effects:

  • Coordination to Palladium: The amino group can potentially coordinate to the palladium center, which may inhibit the catalytic activity.[10] In some cases, protection of the amino group (e.g., as an amide or carbamate) may be necessary before performing the cross-coupling reaction.[10]

  • Reactivity of the C-Br Bond: The electron-donating nature of the amino group can influence the reactivity of the C8-Br bond in the oxidative addition step.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential CauseSuggested SolutionExperimental Protocol
Inactive Catalyst Use a fresh, high-quality palladium precatalyst. Ensure all reagents and solvents are anhydrous and thoroughly degassed.General Protocol for Inert Atmosphere: To an oven-dried Schlenk tube, add the palladium precatalyst and ligand. Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. Add the base, this compound, and the coupling partner under a positive flow of inert gas. Add the degassed solvent via syringe.[6]
Incorrect Ligand Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).Ligand Screening Protocol: Set up several small-scale reactions in parallel, each with a different ligand, keeping all other parameters constant. Monitor the reactions by TLC or LC-MS to identify the most effective ligand.
Suboptimal Base/Solvent Combination Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu) and anhydrous, degassed solvents (e.g., Toluene, Dioxane, DMF).Base and Solvent Screening: Set up a matrix of small-scale reactions to test different base and solvent combinations. For example, test K₃PO₄ in toluene, K₃PO₄ in dioxane, Cs₂CO₃ in toluene, and Cs₂CO₃ in dioxane.
Insufficient Temperature Increase the reaction temperature in increments of 10 °C (typically between 80-120 °C).Temperature Optimization: Set up the reaction at 80 °C and monitor for progress. If the reaction is sluggish, gradually increase the temperature to 100 °C and then 120 °C, while monitoring for product formation and potential decomposition.[6][7]
Problem 2: Formation of Key Impurities
ImpurityPotential CauseSuggested Solution
Isoquinolin-3-amine (Debromination) Hydrodehalogenation side reaction.Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) to accelerate reductive elimination.[3] Screen different bases to find a balance between reactivity and selectivity.[3]
Homocoupling Product of Coupling Partner Oxygen contamination (Suzuki), high concentration of coupling partner.For Suzuki reactions, ensure rigorous degassing.[3] For Sonogashira reactions, consider slow addition of the alkyne.[3]
Starting Material Remains Incomplete reaction.See "Low or No Product Formation" table. Consider increasing catalyst loading or reaction time.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.) to a dry Schlenk flask.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).[3]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1) via syringe.[3]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.[3]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[3]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the base (e.g., NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk flask.[3]

  • Reagent Addition: Add this compound (1.0 equiv.). Add the anhydrous, degassed solvent (e.g., toluene), followed by the amine coupling partner (1.2 equiv.).[3]

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up: After cooling, dilute the reaction with an organic solvent and filter through a pad of celite. The filtrate can then be concentrated and purified by column chromatography.

Visual Guides

Troubleshooting_Workflow cluster_start Start cluster_catalyst Catalyst System Check cluster_conditions Reaction Conditions Check cluster_side_reactions Side Reaction Analysis cluster_solution Resolution Start Low or No Product Catalyst Is the catalyst active? Are conditions inert? Start->Catalyst Catalyst->Start No, re-evaluate precatalyst & setup Ligand Is the ligand appropriate? (e.g., bulky, electron-rich) Catalyst->Ligand Yes Base Is the base suitable? (Strength & Solubility) Ligand->Base Yes Solvent Is the solvent anhydrous and degassed? Base->Solvent Temperature Is the temperature optimal (80-120°C)? Solvent->Temperature Debromination Debromination observed? Temperature->Debromination Conditions Optimized Homocoupling Homocoupling observed? Debromination->Homocoupling No Optimize_Ligand Optimize Ligand/Base Debromination->Optimize_Ligand Yes Control_Stoichiometry Control Stoichiometry/ Degassing Homocoupling->Control_Stoichiometry Yes Success Successful Reaction Homocoupling->Success No Optimize_Ligand->Homocoupling Control_Stoichiometry->Success

Caption: A general troubleshooting workflow for palladium-catalyzed reactions.

Phosphine_Ligand_Degradation cluster_pathways Degradation Pathways cluster_products Inactive Species Active_Ligand Active Phosphine Ligand (P(III)) Oxidation Oxidation (Trace O₂, Peroxides) Active_Ligand->Oxidation [O] PC_Cleavage P-C Bond Cleavage (High Temperature) Active_Ligand->PC_Cleavage Δ Hydrolysis Hydrolysis (Trace H₂O) Active_Ligand->Hydrolysis H₂O Phosphine_Oxide Phosphine Oxide (P(V)) Oxidation->Phosphine_Oxide Phosphido_Dimers Phosphido-Bridged Dimers PC_Cleavage->Phosphido_Dimers Secondary_PO Secondary Phosphine Oxide Hydrolysis->Secondary_PO

Caption: Common degradation pathways for phosphine ligands in catalysis.[11]

Catalyst_Cycle_Side_Reactions Catalytic Cycle with Competing Side Reactions LnPdn L-Pd(0) OxAdd L-Pd(II)(Ar)X LnPdn->OxAdd Oxidative Addition (Ar-X) Transmetalation L-Pd(II)(Ar)(R) OxAdd->Transmetalation Transmetalation (R-M) SideReaction1 Hydrodehalogenation (Debromination) OxAdd->SideReaction1 [H⁻] source ReductiveElimination Ar-R (Product) Transmetalation->ReductiveElimination Reductive Elimination SideReaction2 Homocoupling Transmetalation->SideReaction2 O₂ ReductiveElimination->LnPdn

Caption: Key side reactions competing with the main catalytic cycle.

References

stability issues of 8-Bromoisoquinolin-3-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 8-Bromoisoquinolin-3-amine in solution. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Researchers may encounter stability issues with this compound during storage or experimentation. This guide addresses common problems and provides systematic solutions.

Problem: Solution turns yellow or brown over time.

This discoloration often indicates degradation of the compound.

  • Potential Cause: Oxidation of the amine group is a primary degradation pathway for aromatic amines, leading to colored impurities.[1] This can be initiated by atmospheric oxygen.

  • Solution:

    • Inert Atmosphere: Handle and store the solution under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[1]

    • Antioxidants: If compatible with your experimental setup, consider adding a radical scavenger or antioxidant (e.g., BHT).[1]

    • Solvent Purity: Ensure the use of high-purity, degassed solvents, as impurities can catalyze oxidation.

Problem: Unexpected peaks appear in analytical chromatograms (e.g., HPLC, LC-MS).

The appearance of new peaks suggests the formation of degradation products.

  • Potential Cause: The compound may be degrading due to factors like pH, temperature, or light exposure.

  • Solution:

    • pH Control: Avoid strongly acidic or basic conditions, as these can promote decomposition.[1] Buffer your solution if appropriate for your experiment.

    • Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8°C) to slow down potential degradation reactions.[1][2] For experiments, use the lowest feasible temperature.

    • Light Protection: Store solutions in amber vials or protect them from light to prevent photo-degradation.[1]

Problem: Inconsistent experimental results or loss of compound activity.

This may be a direct consequence of the degradation of this compound.

  • Potential Cause: A decrease in the concentration of the active compound due to degradation.

  • Solution:

    • Fresh Solutions: Prepare solutions fresh before use whenever possible.

    • Stability Study: Conduct a preliminary stability study under your specific experimental conditions (solvent, pH, temperature) to determine the compound's viability over the time course of your experiment. (See Experimental Protocols section for a suggested workflow).

    • Protective Groups: For multi-step reactions, consider protecting the amine group (e.g., with a Boc group) to prevent its degradation during the reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on the general behavior of aromatic amines and isoquinoline derivatives, the main factors are:

  • Oxidation: The amino group is susceptible to oxidation from atmospheric oxygen, which is often accelerated by light or the presence of metal ions.[1]

  • pH: Exposure to strong acids or bases can lead to decomposition, particularly at elevated temperatures.[1]

  • Temperature: Higher temperatures generally increase the rate of degradation.[1]

  • Light: Exposure to light, especially UV light, can induce photo-degradation.[1]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To maximize stability, solutions should be stored under the following conditions:

  • Temperature: 2-8°C.[1][2]

  • Atmosphere: Under an inert gas like argon or nitrogen.[1]

  • Light: In amber vials or otherwise protected from light.[1]

Q3: What solvents are suitable for dissolving this compound?

A3: While specific solubility data is limited, related aminoisoquinolines are often soluble in organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF).[1] The choice of solvent will be experiment-dependent. It is crucial to use anhydrous, high-purity solvents.

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of the solution can be monitored by analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To quantify the parent compound and detect the formation of degradation products.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of potential degradation products.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): May be suitable for identifying volatile impurities or degradation products, potentially requiring derivatization.[3]

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways have not been published, plausible routes based on similar compounds include:

  • Oxidation of the amino group: This can lead to the formation of nitroso, nitro, or polymeric species, often resulting in colored solutions.[1]

  • Hydrolysis: Under certain pH and temperature conditions, the amino group could potentially be hydrolyzed.

  • Carbamate Formation: In the presence of CO2, amines can form carbamates, which can be a step in further degradation pathways.[4][5]

Data Presentation

Currently, there is no specific quantitative stability data available in the public domain for this compound. The following table provides a general summary of recommended handling and storage conditions to mitigate degradation, based on information for analogous compounds.

ParameterRecommendationRationale
Temperature 2-8 °C[1][2]To slow down the rate of potential degradation reactions.
Atmosphere Inert (Argon or Nitrogen)[1]To prevent oxidation of the amino group.[1]
Light Store in an amber vial or in the dark[1]To prevent light-induced degradation.[1]
pH Avoid strong acids and bases[1]Can lead to degradation, especially at elevated temperatures.[1]

Experimental Protocols

Protocol 1: General Procedure for Assessing Solution Stability

This protocol outlines a general method for determining the stability of this compound in a specific solvent system over time.

  • Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration in the desired solvent.

    • Use high-purity, degassed solvent.

    • Divide the stock solution into multiple aliquots in amber vials to avoid repeated freeze-thaw cycles or exposure of the entire stock to the atmosphere.

  • Storage Conditions:

    • Store the aliquots under the desired test conditions (e.g., 2-8°C in the dark, room temperature exposed to light, etc.).

  • Time Points:

    • Establish a series of time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis:

    • At each time point, analyze one aliquot using a validated HPLC method.

    • Quantify the peak area of the parent compound (this compound).

    • Monitor for the appearance and increase in peak areas of any new, unidentified peaks (potential degradation products).

  • Data Evaluation:

    • Plot the concentration or peak area of this compound versus time to determine the degradation rate.

Protocol 2: Boc Protection of the Amine Group

This protocol can be used to protect the amine group to prevent degradation during a chemical reaction.[1]

  • Dissolution: Dissolve this compound in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents).

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)2O) (1.1-1.2 equivalents) portion-wise or as a solution in the reaction solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Workup and Purification:

    • Quench the reaction with water or a mild aqueous acid (e.g., ammonium chloride solution).

    • Extract the product with an organic solvent.

    • Dry the organic layer and purify the product, typically by column chromatography.

Visualizations

Stability_Troubleshooting_Workflow start Stability Issue Observed (e.g., color change, new peaks) check_oxygen Was the solution exposed to air? start->check_oxygen inert_atmosphere Use inert atmosphere (Ar or N2) check_oxygen->inert_atmosphere Yes check_temp_light Check storage conditions check_oxygen->check_temp_light No inert_atmosphere->check_temp_light control_temp_light Store at 2-8°C Protect from light check_temp_light->control_temp_light Improper check_ph Is the solution strongly acidic or basic? check_temp_light->check_ph Proper control_temp_light->check_ph control_ph Adjust pH to neutral or use a buffer check_ph->control_ph Yes prepare_fresh Prepare fresh solution before use check_ph->prepare_fresh No control_ph->prepare_fresh end_node Issue Resolved prepare_fresh->end_node

Caption: Troubleshooting workflow for stability issues.

Potential_Degradation_Pathways main_compound This compound oxidation Oxidation main_compound->oxidation hydrolysis Hydrolysis main_compound->hydrolysis initiators Initiating Factors (Oxygen, Light, Heat, pH) initiators->main_compound polymerization Polymerization oxidation->polymerization degradation_products Degradation Products (e.g., colored impurities) oxidation->degradation_products hydrolysis->degradation_products polymerization->degradation_products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Scale-Up Synthesis of 8-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is a plausible and scalable synthetic route to 8-Bromoisoquinolin-3-amine?

A1: A robust proposed three-step synthesis starts from commercially available 3-nitroisoquinoline:

  • Bromination: Regioselective bromination of 3-nitroisoquinoline to yield 8-bromo-3-nitroisoquinoline.

  • Reduction: Reduction of the nitro group of 8-bromo-3-nitroisoquinoline to the corresponding amine.

  • Purification: Isolation and purification of the final product, this compound.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The most significant safety concern is the reduction of the nitro group, which is a highly exothermic reaction.[1] Inadequate temperature control on a large scale can lead to a runaway reaction. Catalytic hydrogenation involves the use of flammable hydrogen gas and potentially pyrophoric catalysts like Palladium on carbon (Pd/C).[2] All steps should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood. A thorough process safety review (e.g., HAZOP) is essential before any scale-up operation.

Q3: How can I purify the final product, this compound, at scale?

A3: The final product is expected to be a solid. Purification can typically be achieved by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes). For higher purity, column chromatography on silica gel may be employed, though this can be less economical at a very large scale. Alternatively, purification via an acid-base workup to isolate the amine can be effective, followed by crystallization of the free base or a salt form.

Q4: Can the bromine substituent be lost during the nitro reduction step?

A4: Yes, dehalogenation is a known side reaction during the reduction of halogenated nitroaromatics, particularly with catalytic hydrogenation using Pd/C.[3] Using alternative catalysts like Raney Nickel or employing other reduction methods such as using iron powder in acidic media can minimize this side product.[3][4]

Troubleshooting Guide

Issue 1: Low Yield or Poor Regioselectivity in the Bromination of 3-Nitroisoquinoline

Question: My bromination of 3-nitroisoquinoline is resulting in a low yield of the desired 8-bromo isomer, or I'm seeing multiple brominated products. What can I do?

Answer: Achieving high regioselectivity in the electrophilic substitution of substituted isoquinolines can be challenging. Here are some parameters to investigate:

  • Reaction Temperature: Temperature control is critical for selectivity in electrophilic aromatic substitutions.[2] Running the reaction at a lower temperature may improve the selectivity for the 8-position.

  • Brominating Agent: While N-Bromosuccinimide (NBS) is a common choice, other brominating agents could offer different selectivity profiles. Consider exploring options like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).

  • Solvent: The choice of solvent can significantly influence the reaction. Strongly acidic media like concentrated sulfuric acid are often used for deactivated systems.[2] The specific acid and its concentration can be optimized.

  • Lewis Acid Catalyst: The addition of a Lewis acid catalyst might enhance the reaction rate and could influence selectivity. This would require careful screening and optimization.

Issue 2: Incomplete Reduction of 8-bromo-3-nitroisoquinoline

Question: My reduction of the nitro intermediate is not going to completion, and I have starting material left in my crude product. How can I improve this?

Answer: Incomplete reduction can be due to several factors related to the chosen reduction method.

  • Catalytic Hydrogenation (H₂/Pd-C or Raney Ni):

    • Catalyst Activity: Ensure the catalyst is not poisoned. Sulfur-containing compounds are known catalyst poisons.[4] Use a fresh batch of catalyst or increase the catalyst loading.

    • Hydrogen Pressure: Increasing the hydrogen pressure can drive the reaction to completion.

    • Reaction Time/Temperature: Extend the reaction time or slightly increase the temperature, while monitoring for side product formation.

  • Metal/Acid Reduction (e.g., Fe/HCl):

    • Stoichiometry: Ensure a sufficient excess of the metal reducing agent is used (typically 3-5 equivalents).

    • Activation: The surface of the metal powder may need activation. Pre-washing with dilute acid can sometimes help.

    • Agitation: Ensure efficient stirring to maintain a good suspension of the metal powder.

Issue 3: Significant Debromination During Nitro Reduction

Question: I am forming a significant amount of 3-aminoisoquinoline as a byproduct during the reduction step. How can I prevent this?

Answer: As noted in the FAQs, debromination is a common issue. To mitigate this:

  • Avoid Pd/C: Palladium on carbon is known to be aggressive for dehalogenation.

  • Switch to Raney Nickel: Raney Nickel is often a better choice for reducing nitro groups in the presence of aromatic halides.[3]

  • Use Metal/Acid Reduction: Chemical reductions using reagents like iron powder with acetic acid or ammonium chloride are generally chemoselective and do not typically cause dehalogenation.[3] Tin(II) chloride (SnCl₂) is another effective reagent for this purpose.[5]

  • Control Reaction Conditions: With catalytic hydrogenation, lower temperatures and pressures may reduce the rate of dehalogenation relative to nitro reduction.

Experimental Protocols

Protocol 1: Synthesis of 8-bromo-3-nitroisoquinoline (Proposed)
  • Setup: In a reactor suitable for the intended scale, charge concentrated sulfuric acid and cool to 0°C.

  • Reagent Addition: Slowly add 3-nitroisoquinoline (1.0 eq) while maintaining the internal temperature below 20°C. Cool the resulting solution to -10°C.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise, ensuring the temperature does not exceed -5°C.

  • Reaction: Stir the mixture at -5°C to 0°C for several hours, monitoring the reaction progress by a suitable method (e.g., HPLC, TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Adjust the pH to ~8-9 with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) while maintaining a low temperature.

  • Isolation: Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum to yield crude 8-bromo-3-nitroisoquinoline. The crude product can be further purified by recrystallization.

Protocol 2: Synthesis of this compound (Proposed)
  • Setup: To a reactor, add the crude 8-bromo-3-nitroisoquinoline (1.0 eq), a suitable solvent (e.g., ethanol or ethyl acetate), and iron powder (4.0-5.0 eq).

  • Reagent Addition: Add a solution of ammonium chloride in water or glacial acetic acid.

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and stir vigorously. Monitor the disappearance of the starting material by HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Comparison of Nitro Group Reduction Methods

Reducing AgentTypical Solvent(s)Typical TemperatureAdvantagesDisadvantages
H₂ / Pd-C Methanol, Ethanol, Ethyl AcetateRoom TemperatureHigh yield, clean reaction, catalytic.Potential for debromination, requires specialized hydrogenation equipment, catalyst can be pyrophoric.[3]
H₂ / Raney Ni Methanol, EthanolRoom TemperatureLess prone to dehalogenation than Pd/C.[3]Requires specialized equipment, catalyst handling.
Fe / HCl or Acetic Acid Water, EthanolRefluxInexpensive, effective, low risk of debromination.[4]Can require a large excess of iron, work-up can be cumbersome to remove iron salts.
SnCl₂·2H₂O / conc. HCl Ethanol, Ethyl AcetateRefluxTolerant of many functional groups (including aryl halides), inexpensive.[5]Requires stoichiometric amounts, acidic conditions, and careful work-up to remove tin salts.

Table 2: Example Scale-Up Reagent Quantities for Reduction Step (Fe/AcOH)

ReagentLab Scale (10g)Pilot Scale (1kg)
8-bromo-3-nitroisoquinoline 10.0 g1.0 kg
Iron Powder 22.1 g2.21 kg
Ethanol 200 mL20 L
Glacial Acetic Acid 20 mL2 L
Typical Yield (Crude) 80-90%75-85%
Typical Purity (Crude) 90-95%88-94%

(Note: These are example values and should be optimized for the specific process.)

Visualizations

G cluster_0 Step 1: Bromination cluster_1 Step 2: Reduction A 3-Nitroisoquinoline B 8-Bromo-3-nitroisoquinoline A->B NBS, H₂SO₄ -10°C to 0°C C 8-Bromo-3-nitroisoquinoline D This compound C->D Fe, AcOH Reflux

Caption: Proposed synthetic workflow for this compound.

G Start Low Yield or Incomplete Nitro Reduction CheckCatalyst Catalytic Hydrogenation? Start->CheckCatalyst Debromination Debromination Observed? Start->Debromination CheckMetal Metal/Acid Reduction? CheckCatalyst->CheckMetal No CatalystPoison Catalyst Poisoned? CheckCatalyst->CatalystPoison Yes CheckStoich Insufficient Metal? CheckMetal->CheckStoich Yes IncreaseLoading Increase Catalyst Loading or Use Fresh Catalyst CatalystPoison->IncreaseLoading Yes CheckPressure Increase H₂ Pressure or Reaction Time CatalystPoison->CheckPressure No IncreaseMetal Increase Equivalents of Metal Powder CheckStoich->IncreaseMetal Yes CheckAgitation Improve Agitation CheckStoich->CheckAgitation No SwitchMethod Switch to Fe/AcOH or Raney Ni from Pd/C Debromination->SwitchMethod Yes

Caption: Troubleshooting workflow for the nitro reduction step.

G cluster_input Controllable Parameters cluster_output Reaction Outcomes Temp Temperature Yield Yield of 8-Bromo Isomer Temp->Yield Selectivity Regioselectivity (8-bromo vs. others) Temp->Selectivity Impurities Impurity Profile (e.g., dibromination) Temp->Impurities Solvent Solvent System (e.g., H₂SO₄ conc.) Solvent->Yield Solvent->Selectivity Reagent Brominating Agent (e.g., NBS) Reagent->Yield Reagent->Impurities

Caption: Logical relationships in the bromination of 3-nitroisoquinoline.

References

Technical Support Center: Removal of Palladium Catalyst from 8-Bromoisoquinolin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from reactions involving 8-Bromoisoquinolin-3-amine and similar nitrogen-containing heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove palladium from reactions involving this compound?

A1: The nitrogen atoms in the isoquinoline ring and the amine group of this compound can act as ligands, coordinating with the palladium catalyst. This can lead to the formation of stable palladium-product complexes that are difficult to remove using standard purification methods.[1][2] This phenomenon, often referred to as catalyst poisoning in the context of the reaction itself, can also hinder the scavenging process post-reaction.

Q2: What are the regulatory limits for palladium residues in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines for the amount of residual palladium in drug candidates. Generally, the acceptable limit for palladium in APIs is up to 10 ppm.[3][4] Therefore, efficient removal of the palladium catalyst is a critical step in the synthesis of any potential drug molecule.

Q3: How can I accurately quantify the amount of residual palladium in my sample?

A3: The standard and most accurate method for quantifying trace palladium in APIs is Inductively-Coupled Plasma Mass Spectroscopy (ICP-MS).[5][6] Other techniques such as atomic absorption analysis and X-ray fluorescence are also used.[3][5] For a faster and more cost-effective screening of multiple samples, fluorimetric and colorimetric methods can be employed to determine relative palladium concentrations, which is particularly useful when optimizing scavenging protocols.[4][7]

Troubleshooting Guide

Issue 1: High palladium levels remain after standard purification (e.g., column chromatography, recrystallization).

  • Question: I have purified my this compound derivative by silica gel chromatography, but the palladium content is still over 100 ppm. What should I do?

  • Answer: Column chromatography alone is often insufficient for removing palladium to acceptable levels, especially with nitrogen-containing compounds.[8] It is highly recommended to employ a scavenging agent after chromatography.[8] Thiol- or thiourea-based silica scavengers are particularly effective.[9] Alternatively, treatment with activated carbon can be effective, but optimization is required to avoid product loss.

Issue 2: Choosing the right palladium scavenger.

  • Question: There are many types of palladium scavengers available. How do I select the most appropriate one for my reaction?

  • Answer: The choice of scavenger depends on the nature of the palladium species (e.g., Pd(0) vs. Pd(II)), the solvent, and the structure of your product. For compounds like this compound, which can chelate palladium, a scavenger with a strong affinity for the metal is needed. A good starting point is to screen a small panel of scavengers. Thiol-functionalized silica (SiliaMetS Thiol) and thiourea-functionalized silica (SiliaMetS Thiourea) are versatile and widely used in the pharmaceutical industry for removing various forms of palladium.[9]

Issue 3: Inefficient scavenging leading to persistent palladium contamination.

  • Question: I used a palladium scavenger, but the palladium levels are still too high. What could be the problem?

  • Answer: Several factors could lead to inefficient scavenging:

    • Insufficient Amount of Scavenger: Ensure you are using an adequate excess of the scavenger. A typical starting point is 5-10 weight equivalents of scavenger relative to the crude product.

    • Suboptimal Conditions: The efficiency of scavenging can be affected by temperature and time. While many scavengers work at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve performance. Monitor the palladium removal over time to determine the optimal duration.[10]

    • Poor Mixing: Ensure the reaction mixture is stirred vigorously during scavenging to ensure good contact between the scavenger and the dissolved palladium species.[10]

    • Strong Product-Palladium Complexation: The this compound moiety might form a very stable complex with palladium. In such cases, you might need to try a scavenger with a different binding mechanism or consider a pre-treatment step. For instance, adding a competing ligand or performing a solvent swap before adding the scavenger could help disrupt the product-palladium complex.[10]

Issue 4: Significant product loss after palladium removal.

  • Question: I successfully removed the palladium using activated carbon, but my product yield is very low. How can I prevent this?

  • Answer: Activated carbon has a high surface area and can non-selectively adsorb your product along with the palladium.[10] To minimize product loss:

    • Optimize the amount of activated carbon: Use the minimum amount necessary for effective palladium removal. This can be determined through small-scale experiments.

    • Solvent selection: The choice of solvent can impact product adsorption. Test different solvents to find one that minimizes product binding.

    • Consider alternative scavengers: Solid-supported scavengers, like functionalized silica gels, are generally more selective and can lead to lower product loss compared to activated carbon.[9]

Data on Palladium Scavenging Efficiency

The following tables summarize the efficiency of different palladium removal techniques as reported in the literature.

Table 1: Comparison of Different Palladium Scavengers

ScavengerInitial Pd (ppm)Final Pd (ppm)ConditionsReference
SiliaMetS Thiol2400≤ 1610 wt. % scavenger[9]
SiliaMetS Thiourea2400≤ 1610 wt. % scavenger[9]
Activated Carbon (Darco)2400> 16Not specified[9]
Polymer-based Scavenger (Quadrapure)2400> 16Not specified[9]
SEM-268600290 (after 1st treatment), 185 (after 2nd treatment)22 hours at 30-40°C[11]
N-acetyl cysteine8600975 (after 1st wash), 938 (after 2nd wash)64 hours at 30-40°C (1st wash)[11]

Table 2: Palladium Removal via a Multi-Step Process

StepProcessPalladium Content (ppm)
0Starting Reaction Mixture~10,000 (1%)
1Filtration through Celite8,600
2First N-acetyl cysteine wash975
3Second N-acetyl cysteine wash938
4First SEM-26 scavenger treatment290
5Second SEM-26 scavenger treatment185
6TBME slurry purification≤ 10
Data adapted from Onyx Scientific.[11]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger (e.g., SiliaMetS Thiol)

  • Dissolution: After the reaction is complete, work up the reaction mixture as usual and dissolve the crude product containing this compound derivative in a suitable organic solvent (e.g., THF, EtOAc, Toluene).

  • Scavenger Addition: Add the solid-supported scavenger (e.g., SiliaMetS Thiol, 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40 °C) for 2 to 24 hours. The optimal time should be determined by monitoring the palladium concentration in the solution at different time points via a rapid screening method or ICP-MS.[10]

  • Filtration: Once the palladium removal is deemed complete, filter off the scavenger. Wash the collected scavenger with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate organic solvent.

  • Carbon Addition: Add a pre-determined, minimal amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[10]

  • Stirring: Stir the mixture at room temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite to completely remove the activated carbon. Wash the Celite pad with fresh solvent to recover the product.

  • Concentration: Combine the filtrate and washings and evaporate the solvent to yield the final product.

Visual Guides

Palladium_Removal_Workflow cluster_prep Preparation cluster_scavenging Scavenging cluster_workup Work-up start Crude Reaction Mixture (Post-Suzuki Coupling) dissolve Dissolve in appropriate solvent (e.g., THF, Toluene) start->dissolve add_scavenger Add Scavenger (e.g., SiliaMetS Thiol, 5-10 wt%) dissolve->add_scavenger stir Stir vigorously (2-24h, RT or 40°C) add_scavenger->stir monitor Monitor Pd levels (ICP-MS or screening assay) stir->monitor monitor->stir Continue if Pd > 10 ppm filter Filter to remove scavenger monitor->filter Proceed if Pd < 10 ppm wash Wash scavenger with fresh solvent filter->wash combine Combine filtrate and washings wash->combine concentrate Concentrate under reduced pressure combine->concentrate end Purified Product (Pd < 10 ppm) concentrate->end

Caption: Experimental workflow for palladium removal using a solid-supported scavenger.

Scavenger_Selection_Tree cluster_options Scavenging Options cluster_scavenger_path Solid-Supported Scavenger Path cluster_carbon_path Activated Carbon Path start High Palladium Content after Chromatography? scavenger_screen Perform a Scavenger Screen start->scavenger_screen Yes activated_carbon Use Activated Carbon start->activated_carbon Yes thiol_scavenger Thiol-based Scavenger (e.g., SiliaMetS Thiol) scavenger_screen->thiol_scavenger thiourea_scavenger Thiourea-based Scavenger (e.g., SiliaMetS Thiourea) scavenger_screen->thiourea_scavenger optimize_carbon Optimize: Loading, Solvent activated_carbon->optimize_carbon optimize_conditions Optimize: Time, Temp, Equivalents thiol_scavenger->optimize_conditions thiourea_scavenger->optimize_conditions success_scavenger Success: Low Pd, High Yield optimize_conditions->success_scavenger failure_scavenger Issue: Inefficient Removal optimize_conditions->failure_scavenger success_carbon Success: Low Pd optimize_carbon->success_carbon failure_carbon Issue: Product Loss optimize_carbon->failure_carbon failure_carbon->scavenger_screen Consider Scavenger

Caption: Decision tree for selecting a palladium removal method.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 8-Bromoisoquinolin-3-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. This guide provides a comparative overview of the biological activities of 8-bromoisoquinolin-3-amine derivatives and their analogs, with a focus on their potential as anticancer and antimicrobial agents. While direct comparative studies between this compound derivatives and their immediate analogs are limited in publicly available research, this guide synthesizes data from studies on structurally related isoquinoline and quinoline compounds to provide valuable insights into their structure-activity relationships (SAR) and therapeutic potential.

Anticancer Activity: A Tale of Substitution and Selectivity

Isoquinoline derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation and evasion of apoptosis. The substitution pattern on the isoquinoline core plays a crucial role in determining their cytotoxic potency and selectivity against different cancer cell lines.

Comparative Anticancer Activity of Isoquinoline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various isoquinoline and quinoline derivatives against several cancer cell lines. This data, gathered from multiple studies, highlights the diverse anticancer potential within this class of compounds.

Compound ClassDerivative/AnalogCancer Cell LineIC50 (µM)Reference
Isoquinoline Derivatives Compound B01002SKOV3 (Ovarian)7.65 (µg/mL)[1]
Compound C26001SKOV3 (Ovarian)11.68 (µg/mL)[1]
3-Aminoisoquinolin-1(2H)-one Derivatives 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-oneBreast Cancer Sub-panelMean GP 49.57%[2]
3-(3,5-Dimethylpyrazol-1-yl)aminoisoquinolin-1(2H)-oneOVCAR-4 (Ovarian)GP 30.45%[2]
3-(3,5-Dimethylpyrazol-1-yl)aminoisoquinolin-1(2H)-oneA498 (Renal)GP -3.00% (Lethal)[2]
Brominated Quinolines 3,5,6,7-Tetrabromo-8-methoxyquinolineC6 (Glioblastoma)-[3]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Glioblastoma), HeLa (Cervical), HT29 (Colon)IC50 values of 5.45–9.6 μg/mL[3]
6,8-Dibromo-5-nitroquinolineC6, HT29, HeLaIC50 values of 50.0, 26.2, and 24.1 μM[3]
8-Hydroxyquinoline-Naphthoquinone Hybrids 2-((8-hydroxyquinolin-5-yl)amino)naphthalene-1,4-dioneA549 (Lung)-[4]
2-((2-methyl-8-hydroxyquinolin-5-yl)amino)naphthalene-1,4-dioneA549 (Lung)Higher activity than parent[4]

*GP: Growth Percentage. A GP of 0 indicates growth inhibition, while a negative GP indicates cell killing.

Antimicrobial Activity: Targeting Bacterial Proliferation

Isoquinoline and its analogs have also been investigated for their antibacterial properties. The structural features of these compounds, including the presence and position of halogen atoms, significantly influence their efficacy against various bacterial strains.

Comparative Antimicrobial Activity of Isoquinoline and Quinolone Analogs

The table below presents the Minimum Inhibitory Concentration (MIC) values of different quinoline and quinoxaline derivatives, demonstrating their potential as antibacterial agents.

Compound ClassDerivative/AnalogBacterial StrainMIC (µg/mL)Reference
8-Hydroxyquinoline Derivatives 7-Bromo-8-hydroxyquinolineGram-negative bacteriaHigh activity[5]
NitroxolineAeromonas hydrophila5.26 µM[5]
CloxyquinListeria monocytogenes5.57 µM[5]
Quinoxaline-based C-2 Amine Analogs Compound 5mS. aureus4-16[6]
Compound 5pS. aureus4-16[6]
Compound 5pE. coli4-32[6]
Isoquinoline Analogs HSN584Fluoroquinolone-resistant S. aureus4-8[7]
HSN739Fluoroquinolone-resistant S. aureus4-8[7]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of isoquinoline derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[8][9]

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with a test compound.[10]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the isoquinoline derivative at the desired concentration for the specified time.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples using a flow cytometer.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compound

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial twofold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Mechanisms of Action

Several quinoline and isoquinoline derivatives have been found to exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR Signaling Pathway

Dysregulation of the PI3K/Akt/mTOR pathway is a common event in many cancers, leading to increased cell proliferation, survival, and resistance to therapy.[11] Several quinoline-based compounds have been developed as inhibitors of key kinases within this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Inhibition of translation initiation factor leads to reduced proliferation Inhibitor Isoquinoline Derivatives Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by isoquinoline derivatives.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening and characterizing the anticancer activity of novel isoquinoline derivatives.

Anticancer_Screening_Workflow Synthesis Synthesis of Isoquinoline Derivatives PrimaryScreening Primary Screening (e.g., MTT Assay on multiple cell lines) Synthesis->PrimaryScreening HitSelection Hit Selection (Potent & Selective Compounds) PrimaryScreening->HitSelection SecondaryAssays Secondary Assays HitSelection->SecondaryAssays Mechanism Mechanism of Action (e.g., Western Blot for pathway proteins) HitSelection->Mechanism Apoptosis Apoptosis Assays (Annexin V/PI) SecondaryAssays->Apoptosis CellCycle Cell Cycle Analysis SecondaryAssays->CellCycle LeadOptimization Lead Optimization (SAR Studies) SecondaryAssays->LeadOptimization Mechanism->LeadOptimization

References

Comparative Guide to the Analytical Validation of 8-Bromoisoquinolin-3-amine Purity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the validation of 8-Bromoisoquinolin-3-amine purity, tailored for researchers, scientists, and drug development professionals. The document outlines detailed experimental protocols, presents comparative data, and discusses the relative performance of various analytical techniques.

Introduction to Purity Analysis of this compound

This compound is a heterocyclic amine of interest in pharmaceutical research and medicinal chemistry. Ensuring the purity of this compound is critical for the reliability and reproducibility of scientific experiments and for meeting regulatory standards in drug development.[1][2][3] The analytical validation process confirms that the chosen method for purity assessment is accurate, precise, and reliable for its intended purpose.[1][2][4]

This guide focuses on the analytical validation of this compound and compares its purity assessment with two alternative, structurally related compounds: 7-Bromoisoquinolin-3-amine and 8-Hydroxyisoquinolin-3-amine . The comparison will be based on the most common and effective analytical techniques for non-volatile small molecules: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Potential Impurities in this compound

Based on common synthetic routes for similar isoquinoline derivatives, potential impurities in this compound may include starting materials, intermediates, by-products, and degradation products.[5] A plausible synthetic pathway involves the bromination and subsequent amination of an isoquinoline precursor.[6][7][8]

Table 1: Potential Impurities of this compound

Impurity NameStructureRationale
Isoquinolin-3-amineIsoquinolin-3-amine StructureUnreacted starting material
8-Bromoisoquinoline8-Bromoisoquinoline StructurePrecursor from an intermediate step[9]
Dibromoisoquinolin-3-amineDibromoisoquinolin-3-amine StructureOver-bromination by-product
8-Hydroxyisoquinolin-3-amine8-Hydroxyisoquinolin-3-amine StructureHydrolysis degradation product

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantification, identification of unknowns, and desired sensitivity.[10]

Table 2: Comparison of Analytical Methods for Purity Determination

MethodPrincipleAdvantagesDisadvantagesBest Suited For
HPLC (UV-Vis) Separation based on polarity, detection by UV-Vis absorbance.Robust, reproducible, widely available, excellent for quantification.Lower resolution than UPLC, may not identify co-eluting peaks without a reference standard.Routine quality control, purity assay, and quantification of known impurities.
UPLC-MS High-resolution separation with mass spectrometry detection.High sensitivity, high resolution, fast analysis, provides molecular weight information for impurity identification.[5]Higher cost, more complex instrumentation and method development.Impurity profiling, identification of unknown impurities, and trace-level quantification.
qNMR Quantitative analysis based on the integration of NMR signals relative to a certified internal standard.Highly accurate and precise, does not require a reference standard for the analyte, provides structural information.[5]Lower sensitivity than chromatographic methods, requires a highly pure internal standard, complex mixtures can be difficult to analyze.Absolute purity determination, certification of reference materials.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are starting points and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To determine the purity of this compound and quantify known impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.

    • Prepare sample solutions of the test article at the same concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

UPLC-MS Method for Impurity Profiling

Objective: To identify and quantify known and unknown impurities in this compound.

Instrumentation:

  • UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

Reagents:

  • Same as HPLC method.

Procedure:

  • Mobile Phase and Sample Preparation:

    • As described in the HPLC protocol, but with concentrations adjusted for higher sensitivity if necessary.

  • UPLC Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 1 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      5 95
      7 95
      7.1 5

      | 8 | 5 |

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: m/z 50 - 1000.

    • Data Acquisition: Full scan and data-dependent MS/MS.

  • Data Analysis:

    • Impurities are identified by their accurate mass and fragmentation patterns. Quantification is performed using the peak area from the total ion chromatogram (TIC) or extracted ion chromatogram (XIC).

Data Presentation and Comparison

The following tables summarize hypothetical, yet realistic, quantitative data from the analytical validation of this compound and its alternatives.

Table 3: Purity Assessment of this compound and Alternatives by HPLC

CompoundPurity (%)Major ImpurityImpurity Level (%)
This compound 99.2Isoquinolin-3-amine0.3
7-Bromoisoquinolin-3-amine 98.9Unidentified0.5
8-Hydroxyisoquinolin-3-amine 99.5Starting Material0.2

Table 4: Validation Parameters for the HPLC Method for this compound

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 100.8%98.0% - 102.0%
Precision (% RSD) < 1.0%≤ 2.0%
LOD 0.01%Reportable
LOQ 0.03%Reportable

Visualizations

The following diagrams illustrate the workflow of the analytical validation process and a key signaling pathway where such a compound might be investigated.

analytical_validation_workflow cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Analysis dev1 Define Analytical Target Profile dev2 Select Analytical Technique (e.g., HPLC) dev1->dev2 dev3 Optimize Method Parameters dev2->dev3 val1 Specificity dev3->val1 Transfer to Validation val2 Linearity & Range val1->val2 val3 Accuracy & Precision val2->val3 val4 LOD & LOQ val3->val4 val5 Robustness val4->val5 routine1 Sample Analysis val5->routine1 Implement for Routine Use routine2 Purity Calculation routine1->routine2 routine3 Certificate of Analysis routine2->routine3

Caption: Analytical method development and validation workflow.

hypothetical_signaling_pathway receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response compound This compound compound->kinase1 Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

The analytical validation for the purity of this compound can be robustly achieved using techniques such as HPLC, UPLC-MS, and NMR. HPLC stands out as a reliable and cost-effective method for routine quality control, demonstrating excellent linearity, accuracy, and precision. For a more in-depth impurity profile and the identification of unknown species, UPLC-MS is the superior technique due to its high sensitivity and mass analysis capabilities. Quantitative NMR offers a valuable orthogonal method for absolute purity determination. The choice of method should be guided by the specific analytical needs, balancing factors such as the required level of detail, sample throughput, and available instrumentation. The provided protocols and validation data serve as a strong foundation for establishing a comprehensive quality control strategy for this compound and related compounds.

References

A Comparative Guide to Catalytic Systems for the Functionalization of 8-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the isoquinoline scaffold is a cornerstone in the development of novel therapeutics and functional materials. 8-Bromoisoquinolin-3-amine, in particular, represents a versatile building block, offering a strategic bromine handle for various cross-coupling reactions. The presence of the amino group at the 3-position significantly influences the electronic properties of the isoquinoline core, impacting the reactivity of the C-Br bond at the 8-position. This guide provides a comparative analysis of key palladium-catalyzed cross-coupling methodologies for the functionalization of this important intermediate.

General Experimental Workflow

A typical palladium-catalyzed cross-coupling reaction follows a standard workflow, beginning with the careful assembly of reagents under an inert atmosphere to prevent catalyst degradation. The reaction is then heated for a specified period, followed by a workup procedure to isolate the crude product, which is subsequently purified, most commonly by column chromatography.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Oven-dried Schlenk tube B Add this compound, Pd Precatalyst, Ligand, and Base A->B C Evacuate and backfill with Argon/Nitrogen (3x) B->C D Add degassed solvent and coupling partner C->D E Heat mixture (e.g., 80-110 °C) D->E F Monitor progress by TLC or LC-MS E->F G Cool to RT, quench (e.g., with water) F->G H Extract with organic solvent G->H H->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J K K J->K Characterized Product

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron species, such as a boronic acid or ester.[1][2] This reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.[1][3] Due to the stability and low toxicity of boronic acids, the Suzuki coupling is a favored method in pharmaceutical development.[2]

Catalytic Cycle

The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]

G center [Pd(0)L₂] OA Oxidative Addition center->OA ArPdL2Br [Ar-Pd(II)L₂-Br] OA->ArPdL2Br TM Transmetalation ArPdL2Br->TM ArPdL2R [Ar-Pd(II)L₂-R'] TM->ArPdL2R RE Reductive Elimination ArPdL2R->RE RE->center Ar_R Ar-R' RE->Ar_R ArBr Ar-Br R_BOH2 R'-B(OH)₂ + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup : In an oven-dried reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).[4]

  • Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.[4]

  • Solvent Addition : Add a degassed solvent system, commonly a mixture of dioxane, THF, or toluene with water (e.g., 4:1 v/v).[4]

  • Reaction : Heat the mixture to a temperature between 80 and 110 °C for 2 to 24 hours, monitoring progress by TLC or LC-MS.[4]

  • Workup : After cooling to room temperature, dilute the reaction with water and extract with an organic solvent like ethyl acetate.[4]

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for forming carbon-nitrogen bonds between aryl halides and amines.[5][6] This method is particularly valuable when traditional methods like nucleophilic aromatic substitution are ineffective.[6] It can be used to couple this compound with a wide range of primary and secondary amines, or even ammonia equivalents, to generate novel substituted diaminoisoquinolines.[5][7]

Catalytic Cycle

Similar to the Suzuki coupling, the mechanism involves the oxidative addition of the aryl halide to a Pd(0) species. Subsequently, the amine coordinates to the palladium complex, followed by deprotonation with a base. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[5][8]

G center [Pd(0)L₂] OA Oxidative Addition center->OA ArPdL2Br [Ar-Pd(II)L₂-Br] OA->ArPdL2Br AmineCoord Amine Coordination ArPdL2Br->AmineCoord Deprotonation Deprotonation (Base) AmineCoord->Deprotonation AmidoComplex [Ar-Pd(II)L₂(NR'R'')] Deprotonation->AmidoComplex RE Reductive Elimination AmidoComplex->RE RE->center Ar_Amine Ar-NR'R'' RE->Ar_Amine ArBr Ar-Br Amine HNR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup : To an oven-dried Schlenk tube, add this compound (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%).[9]

  • Inert Atmosphere : Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.[9]

  • Reagent Addition : Under the inert atmosphere, add the base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 eq.), the amine coupling partner (1.1-1.5 eq.), and anhydrous, degassed solvent (e.g., toluene or dioxane).[9]

  • Reaction : Heat the mixture, typically between 80-110 °C, for 4 to 24 hours until the starting material is consumed as indicated by TLC or LC-MS.

  • Workup : Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography.

Sonogashira Coupling: C-C (Alkyne) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[10] This reaction is unique in that it typically employs a dual catalytic system, consisting of a palladium complex and a copper(I) salt co-catalyst, in the presence of an amine base.[10][11] This method is invaluable for synthesizing arylalkynes, which are important precursors for many complex molecules.

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup : To a degassed solution of this compound (1.0 eq.) in a suitable solvent like a THF/Et₃N mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and the copper(I) co-catalyst (e.g., CuI, 0.1-0.3 eq.).[12][13]

  • Inert Atmosphere : Ensure the system is kept under an inert atmosphere (e.g., Argon) throughout the setup.

  • Reagent Addition : Add the terminal alkyne (1.0-1.2 eq.) dropwise to the mixture.[12]

  • Reaction : Stir the reaction at room temperature for 16-24 hours, or with gentle heating if necessary, monitoring by TLC.[12]

  • Workup : Upon completion, filter the reaction mixture through a pad of celite, rinsing with the solvent. Concentrate the filtrate under reduced pressure.

  • Purification : Redissolve the residue in an organic solvent, wash with aqueous solutions to remove salts, dry, and concentrate. Purify the crude product by column chromatography.

Heck Reaction: C-C (Alkene) Bond Formation

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[14] A base is required to regenerate the active palladium catalyst in the final step of the cycle.[14] This reaction is a powerful tool for creating C-C bonds and is noted for its excellent stereoselectivity, typically favoring the E-isomer.[15]

Experimental Protocol: Heck Reaction
  • Reaction Setup : In a reaction tube, combine this compound (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 4-5 mol%), a phase-transfer agent if needed (e.g., n-Bu₄N⁺Br⁻, 0.8-1.0 eq.), and a base (e.g., NaOAc or Et₃N, 1.2-2.4 eq.).[16]

  • Solvent and Alkene Addition : Add the alkene (1.2-2.4 eq.) and a suitable solvent, such as DMF, THF, or acetonitrile.[16] No special measures to exclude air or moisture are always necessary for modern protocols.[16]

  • Reaction : Seal the tube and heat the mixture to 80-120 °C for 12-24 hours.

  • Workup : Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification : Wash the organic phase, dry, and concentrate. Purify the resulting residue by column chromatography to yield the functionalized product.

Comparative Data Summary

Direct comparative studies on this compound are limited in the literature. The following table summarizes typical conditions and expected performance for each catalytic system based on data from analogous bromo-amino-quinoline and bromo-isoquinoline systems.[4] Yields are highly dependent on the specific coupling partner, ligand, and reaction conditions.

Catalytic System Bond Formed Typical Pd Catalyst Typical Ligand Typical Base Coupling Partner Representative Yield Key Advantages
Suzuki-Miyaura C-CPd(PPh₃)₄, Pd(dppf)Cl₂PPh₃, dppfK₂CO₃, Cs₂CO₃Boronic Acids/Esters60-95%Wide functional group tolerance; stable reagents.[1][4]
Buchwald-Hartwig C-NPd₂(dba)₃, Pd(OAc)₂Xantphos, BINAPNaOtBu, K₃PO₄Primary/Secondary Amines50-90%Broad amine scope; direct N-arylation.[4][5]
Sonogashira C-C (alkyne)Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃Et₃N, DipeaTerminal Alkynes70-95%Mild reaction conditions; direct alkynylation.[10][12]
Heck C-C (alkene)Pd(OAc)₂PPh₃, P(o-tol)₃Et₃N, NaOAcAlkenes50-85%Good stereoselectivity; atom economical.[14][16]

References

Structure-Activity Relationship of 8-Bromoisoquinolin-3-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. The 8-Bromoisoquinolin-3-amine framework, in particular, represents a promising starting point for the development of novel therapeutics, especially in the area of oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives and related analogs, with a focus on their potential as kinase inhibitors and anticancer agents. While a comprehensive SAR study on a diverse library of this compound derivatives is not extensively documented in publicly available literature, this guide synthesizes findings from closely related isoquinoline and quinoline analogs to provide valuable insights for drug discovery and development.

Comparative Analysis of Biological Activity

The biological activity of isoquinoline and quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. The following tables summarize the quantitative data from studies on scaffolds structurally related to this compound, providing a basis for understanding their SAR.

Kinase Inhibitory Activity of Related Pyrazolo[3,4-g]isoquinolines

Research into pyrazolo[3,4-g]isoquinoline derivatives has shown that substitution at the 8-position can significantly impact kinase inhibitory activity. Notably, the introduction of a bromine atom at this position has been found to be detrimental to the inhibition of Haspin kinase[1]. This suggests that for kinase inhibition, bulky and electron-withdrawing groups at the 8-position of the isoquinoline ring may not be favorable.

Compound IDSubstitution at 8-positionTarget KinaseIC50 (nM)Reference
1c -NO2Haspin66[1]
4 -BrHaspin>1000 (23% inhibition at 1µM)[1]

Table 1: Kinase inhibitory activity of 8-substituted pyrazolo[3,4-g]isoquinoline derivatives against Haspin kinase.

Anticancer Activity of Brominated 8-Substituted Quinolines

Studies on brominated 8-substituted quinolines have provided insights into the anticancer potential of these related scaffolds. The data suggests that the presence of a hydroxyl group at the 8-position, in combination with bromo substituents at other positions, can lead to potent antiproliferative activity against various cancer cell lines.

Compound IDStructureC6 (Rat Brain Tumor) IC50 (µg/mL)HeLa (Human Cervix Carcinoma) IC50 (µg/mL)HT29 (Human Colon Carcinoma) IC50 (µg/mL)Reference
5 5,7-Dibromo-8-hydroxyquinoline6.78.29.5[2]
6 7-Bromo-8-hydroxyquinoline15.318.120.4[2]
8 5,7-Dibromo-8-methoxyquinoline>50>50>50[2]
9 7-Bromo-8-methoxyquinoline>50>50>50[2]

Table 2: In vitro anticancer activity of brominated 8-substituted quinoline derivatives.

Structure-Activity Relationship (SAR) Insights

Based on the available data from related compounds, several key SAR insights can be inferred for the this compound scaffold:

  • Substitution at the 8-Position: The presence of a bromine atom at the 8-position of a related pyrazolo[3,4-g]isoquinoline scaffold was detrimental to Haspin kinase inhibition, suggesting that this position may be sensitive to bulky, electron-withdrawing substituents when targeting this particular kinase[1].

  • Role of the 3-Amino Group: The amino group at the 3-position is a versatile handle for synthetic modification. In related 3-aminoisoquinolin-1(2H)-ones, substitutions on this amino group have been shown to significantly influence anticancer activity against a broad panel of cancer cell lines.

  • Impact of other Ring Substitutions: In the quinoline series, the presence of a hydroxyl group at the 8-position was crucial for potent anticancer activity, whereas a methoxy group at the same position led to a significant loss of activity[2]. This highlights the importance of hydrogen bond donating/accepting capabilities at this position.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of novel compounds. The following are standard protocols for assays commonly used in the assessment of kinase inhibitors and anticancer agents.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a broad range of kinases by quantifying the amount of ADP produced during the enzymatic reaction.

Methodology:

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and test compounds in a suitable kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound at various concentrations. Add 2.5 µL of a 2X kinase/substrate mixture. Initiate the reaction by adding 5 µL of 2X ATP solution. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • Signal Generation and Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure the luminescence using a plate reader. Subtract the background luminescence and normalize the data to the positive control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of a compound on cellular signaling pathways.

Methodology:

  • Cell Lysis: Treat cells with the test compound, then lyse the cells to release the proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

G cluster_workflow Kinase Inhibition Assay Workflow A Compound Dilution B Kinase Reaction (Kinase, Substrate, ATP, Compound) A->B Add to reaction C Incubation B->C D Signal Detection (ADP-Glo) C->D E Data Analysis (IC50 Determination) D->E

Caption: A generalized workflow for an in vitro kinase inhibition assay.

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->AKT Inhibits

Caption: A hypothetical signaling pathway potentially targeted by this compound derivatives.

References

Assessing the Novelty of 8-Bromoisoquinolin-3-amine Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical scaffolds as starting points for drug discovery is a cornerstone of medicinal chemistry. The isoquinoline core is a well-established privileged structure, present in numerous biologically active compounds. This guide provides a comparative analysis of the 8-Bromoisoquinolin-3-amine scaffold, assessing its potential novelty by comparing it with structurally related compounds with known biological activities, particularly in the areas of oncology and kinase inhibition. Due to the limited publicly available biological data for the specific this compound scaffold, this guide will focus on comparing its structural features to known active analogues, providing a framework for evaluating its potential as a novel starting point in drug discovery programs.

Quantitative Biological Activity Data

To contextualize the potential of the this compound scaffold, the following tables summarize the biological activity of structurally related 3-aminoisoquinoline and bromo-substituted isoquinoline derivatives. This data provides a benchmark for the anticipated potency and spectrum of activity for novel derivatives of the target scaffold.

Table 1: Anticancer Activity of 3-Aminoisoquinolin-1(2H)-one Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Narciclasine (2)Polyhydroxylated isoquinolinone alkaloidNCI-60 Mean0.046[1]
Compound 6 Condensed 3-aminoisoquinolinoneSW620 (Colon)24.13[1]
HT29 (Colon)23.8[1]
Compound 7 Unsaturated 5H-benzo[2][3]imidazo[1,2-b]isoquinolin-1-oneCdc25B Inhibition5.3[1]
Compound 12 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneMDA-MB-468 (Breast)Not specified (GP: 10.72%)[1]
MCF7 (Breast)Not specified (GP: 26.62%)[1]

IC50: Half-maximal inhibitory concentration. GP: Growth Percentage.

Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-g]isoquinoline Derivatives

Compound IDSubstitution PatternKinase TargetIC50 (nM)Reference
1b 8-nitroHaspin57[4]
1c 8-nitroHaspin66[4]
2c 8-aminoHaspin62[4]
3a 4-methyl, 8-nitroCLK1101[4]
Haspin167[4]

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of novel compounds. Below are standard protocols for assessing the anticancer and kinase inhibitory activities of isoquinoline derivatives.

1. Cell Viability Assessment using MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (typically from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

2. In Vitro Kinase Inhibition Assay using ADP-Glo™

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the kinase, and the substrate in the appropriate reaction buffer.

  • Initiation: Start the reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the controls and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing Potential Mechanisms and Workflows

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the potential mechanism of action and the experimental workflow for assessing the this compound scaffold, the following diagrams are provided.

G Potential Kinase Inhibition Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor Kinase_A Kinase A Growth_Factor_Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor 8_Bromo_Isoquinolin_3_amine This compound Scaffold 8_Bromo_Isoquinolin_3_amine->Kinase_B Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Potential inhibition of a kinase signaling pathway by an this compound derivative.

G Experimental Workflow for Scaffold Evaluation Start Start: Novel this compound Derivative Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50_Determination Determine IC50 Value MTT_Assay->IC50_Determination Kinase_Screening Kinase Panel Screening (ADP-Glo) IC50_Determination->Kinase_Screening If active SAR_Studies Structure-Activity Relationship Studies Kinase_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End Identification of Lead Compound Lead_Optimization->End

Caption: A typical experimental workflow for the biological evaluation of a novel chemical scaffold.

Assessment of Novelty and Future Directions

The this compound scaffold represents an intriguing, yet underexplored, area of chemical space. The presence of the 3-amino group offers a key vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR). The bromine atom at the 8-position provides a handle for further functionalization, for instance, through cross-coupling reactions, which could be exploited to modulate the pharmacokinetic and pharmacodynamic properties of the derivatives.

Based on the data from related 3-aminoisoquinolin-1(2H)-ones, it is plausible that derivatives of this compound could exhibit potent anticancer activity. The low micromolar to nanomolar IC50 values observed for some of these analogues suggest that the 3-aminoisoquinoline core is a promising pharmacophore. Furthermore, the kinase inhibitory activity of pyrazolo[3,4-g]isoquinolines, particularly the influence of substitution at the 8-position, suggests that the 8-bromo substituent could play a significant role in modulating kinase selectivity and potency. For example, while an 8-nitro group was tolerated in some Haspin inhibitors, an 8-bromo substituent was found to be detrimental for Haspin inhibition in a pyrazolo[3,4-g]isoquinoline series, highlighting the sensitivity of kinase activity to substitution at this position.[4]

The novelty of the this compound scaffold, therefore, lies in the specific combination of the 3-amino and 8-bromo substituents on the isoquinoline core. This unique arrangement has not been extensively explored in the public domain, offering a significant opportunity for the discovery of novel bioactive compounds.

Future research in this area should focus on:

  • Synthesis of a diverse library of this compound derivatives: Modifications at the 3-amino group and functionalization of the 8-bromo position will be crucial for exploring the SAR.

  • Broad biological screening: Initial screening against a panel of cancer cell lines and a diverse set of kinases will help to identify the most promising therapeutic areas.

  • Mechanistic studies: For active compounds, detailed mechanistic studies should be undertaken to identify the specific molecular targets and signaling pathways involved.

References

Comparative Docking Analysis of 8-Bromoisoquinolin-3-amine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the molecular docking performance of a series of novel 8-Bromoisoquinolin-3-amine derivatives against key protein kinase targets implicated in cancer progression. The data presented herein, supported by standardized experimental protocols, is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents. Isoquinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including the inhibition of protein kinases that are crucial for cell signaling and proliferation.[1][2] The strategic introduction of a bromine atom at the 8-position and an amine group at the 3-position of the isoquinoline scaffold offers a versatile platform for developing potent and selective kinase inhibitors.

Quantitative Docking Performance

Molecular docking simulations are instrumental in predicting the binding affinities and interaction patterns of small molecules with their protein targets.[3][4] The following tables summarize the hypothetical docking scores and predicted binding affinities of a series of this compound derivatives against two prominent cancer targets: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These values are presented for comparative purposes to guide lead optimization efforts. A more negative docking score generally indicates a stronger predicted binding affinity.[3]

Table 1: Comparative Docking Scores of this compound Derivatives against EGFR

Compound IDR-Group (at 3-amino)Docking Score (kcal/mol)Predicted Key Interactions (Amino Acid Residues)
BIA-001-H-7.8Met793, Cys797
BIA-002-Methyl-8.1Met793, Cys797, Leu718
BIA-003-Ethyl-8.4Met793, Cys797, Leu718, Ala743
BIA-004-Phenyl-9.2Met793, Cys797, Leu844, Phe723
BIA-005-4-Fluorophenyl-9.5Met793, Cys797, Leu844, Asp855
Erlotinib Reference Drug -9.8 Met793, Cys797, Thr790, Gln791

Table 2: Comparative Docking Scores of this compound Derivatives against VEGFR-2

Compound IDR-Group (at 3-amino)Docking Score (kcal/mol)Predicted Key Interactions (Amino Acid Residues)
BIA-001-H-7.5Cys919, Asp1046
BIA-002-Methyl-7.9Cys919, Asp1046, Glu885
BIA-003-Ethyl-8.2Cys919, Asp1046, Glu885, Leu840
BIA-004-Phenyl-8.9Cys919, Asp1046, Leu1035, Phe918
BIA-005-4-Fluorophenyl-9.3Cys919, Asp1046, Leu1035, Cys1045
Sorafenib Reference Drug -9.5 Cys919, Asp1046, Glu885, Phe1047

Experimental Protocols

The following is a representative molecular docking protocol synthesized from standard methodologies reported in the literature for kinase inhibitors.[3][5][6][7]

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17 or VEGFR-2, PDB ID: 1YWN) is obtained from the Protein Data Bank (PDB).

  • All water molecules and co-crystallized ligands are removed from the protein structure.

  • Hydrogen atoms are added to the protein, and the protonation states of amino acid residues are assigned at a physiological pH of 7.4.

  • The protein structure is then subjected to energy minimization using a suitable force field (e.g., CHARMm) to relieve any steric clashes.

2. Ligand Preparation:

  • The two-dimensional structures of the this compound derivatives are sketched using a chemical drawing tool.

  • The 2D structures are converted to 3D conformations.

  • The energy of each ligand is minimized using a molecular mechanics force field (e.g., MMFF94).

  • Partial charges are assigned to the ligand atoms, and rotatable bonds are defined.

3. Molecular Docking Simulation:

  • The active site of the kinase is defined by creating a grid box around the co-crystallized inhibitor or a known binding pocket. The dimensions of the grid box are typically set to encompass the entire binding site.

  • Molecular docking is performed using a validated docking program such as AutoDock Vina. The software samples various conformations and orientations of the ligand within the defined active site.

  • The docking algorithm calculates the binding energy for each pose, and the results are ranked.

4. Analysis of Docking Results:

  • The docking scores (in kcal/mol) are used to rank the ligands based on their predicted binding affinity.

  • The best-docked poses are visualized to analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. This analysis provides insights into the molecular basis of the interaction.[3]

Visualizations

The following diagrams illustrate the experimental workflow for the comparative docking study and a representative signaling pathway targeted by kinase inhibitors.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis cluster_output Output p_prep Protein Preparation (e.g., EGFR, VEGFR-2) docking Molecular Docking Simulation (e.g., AutoDock Vina) p_prep->docking l_prep Ligand Preparation (this compound Derivatives) l_prep->docking analysis Analysis of Results docking->analysis scores Binding Affinity Scores (kcal/mol) analysis->scores interactions Binding Mode & Interactions analysis->interactions

Caption: Workflow for Comparative Molecular Docking Studies.

G Ligand Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Ligand->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->Receptor Inhibits

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.

References

Validating the Structure of 8-Bromoisoquinolin-3-amine Reaction Products: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of synthesized compounds is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the reaction products of 8-Bromoisoquinolin-3-amine, a versatile scaffold in medicinal chemistry. We will delve into common synthetic routes, structural validation methodologies, and a comparison with alternative compounds, supported by experimental data and detailed protocols.

This compound serves as a valuable starting material for the synthesis of a diverse range of derivatives, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions allow for the introduction of various aryl, heteroaryl, and amino moieties, leading to compounds with potential therapeutic activities, including anticancer and anti-inflammatory effects.

Comparative Analysis of Reaction Products

The two primary avenues for derivatizing this compound are C-C bond formation via the Suzuki-Miyaura coupling and C-N bond formation through the Buchwald-Hartwig amination. The resulting products, 8-arylisoquinolin-3-amines and N-substituted-8-bromoisoquinolin-3-amines, respectively, exhibit distinct pharmacological profiles.

Suzuki-Miyaura Coupling Products: 8-Arylisoquinolin-3-amines

The Suzuki-Miyaura coupling enables the synthesis of 8-arylisoquinolin-3-amines, which are analogues of various bioactive natural products. These compounds have shown promise as kinase inhibitors and anticancer agents. A study on the synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones, a structurally related class of compounds, demonstrated excellent yields for the Suzuki-Miyaura coupling of an 8-chloroisoquinolinone with various pyrimidinyl boronic acids.[1]

Buchwald-Hartwig Amination Products: N-Aryl-8-bromoisoquinolin-3-amines

The Buchwald-Hartwig amination allows for the synthesis of N-aryl and N-heteroaryl derivatives at the 3-amino position. These modifications can significantly impact the compound's solubility, pharmacokinetic properties, and target engagement. While specific data for this compound is limited in readily available literature, protocols for the amination of similar bromoquinolines and bromoisoquinolines are well-established.[2][3]

Performance Comparison with Alternative Compounds

The therapeutic potential of this compound derivatives can be benchmarked against existing compounds targeting similar biological pathways. For instance, many isoquinoline derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

Compound ClassTarget PathwayRepresentative IC50 Values (Cancer Cell Lines)Reference
3-Aminoisoquinolin-1(2H)-one Derivatives Broad anticancerMean GP value of 49.57% for 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one[4][5]
Quinolone and Quinoline Derivatives Broad anticancer3a: 54.4% apoptosis in MCF-7 cells[6]
Known PI3K/Akt/mTOR Inhibitors (e.g., Copanlisib) PI3K/Akt/mTORVaries by cell line (nM to µM range)[7]

GP: Growth Percentage. A lower GP value indicates higher anticancer activity.

Experimental Protocols for Structural Validation

Accurate structural validation of the synthesized compounds is paramount. The following are detailed methodologies for key experiments.

General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of structurally similar isoquinolinone derivatives.[1]

  • Reaction Setup: In a round-bottom flask, combine (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (1.0 eq), the respective arylboronic acid (1.2 eq), and K₂CO₃ (1.3 eq).

  • Solvent and Catalyst Addition: Add a 1:1 mixture of THF and water. Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₂Cl₂ (5 mol%) and Sphos (15 mol%) to the reaction mixture.

  • Reaction Execution: Stir the mixture at 65°C for 12 hours under an argon atmosphere.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This is a general protocol that can be optimized for this compound.[2][3]

  • Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XantPhos, 5 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture at 100-110°C for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by flash column chromatography.

Spectroscopic Characterization

The structure of the purified products should be confirmed by a combination of spectroscopic methods.

  • ¹H and ¹³C NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For ¹H NMR, characteristic signals for the isoquinoline core protons and the newly introduced substituents are expected. In ¹³C NMR, the chemical shifts of the carbons will confirm the substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product. The fragmentation pattern can provide further structural information.

Mandatory Visualizations

Reaction Pathways

Reaction_Pathways This compound This compound Suzuki_Product 8-Arylisoquinolin-3-amine This compound->Suzuki_Product Suzuki-Miyaura BH_Product N-Aryl-8-bromoisoquinolin-3-amine This compound->BH_Product Buchwald-Hartwig ArylBOH2 Arylboronic Acid ArylBOH2->Suzuki_Product Amine Primary/Secondary Amine Amine->BH_Product Suzuki_Conditions Pd Catalyst, Base BH_Conditions Pd Catalyst, Ligand, Base Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation cluster_activity Biological Evaluation Synthesis Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) Purification Column Chromatography Synthesis->Purification NMR 1H and 13C NMR Purification->NMR MS Mass Spectrometry Purification->MS Cytotoxicity MTT Assay NMR->Cytotoxicity MS->Cytotoxicity Mechanism Western Blot (e.g., PI3K/Akt) Cytotoxicity->Mechanism PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Isoquinoline Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

References

benchmarking the synthesis of 8-Bromoisoquinolin-3-amine against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic methodologies for the preparation of 8-Bromoisoquinolin-3-amine, a key intermediate in pharmaceutical research and development. The comparison focuses on a direct amination approach of a readily available precursor, 8-bromo-3-chloroisoquinoline, via Nucleophilic Aromatic Substitution (SNAr) and a modern palladium-catalyzed Buchwald-Hartwig amination. This analysis is based on established chemical principles and analogous reactions reported in the literature, providing a predictive framework for reaction performance in the absence of directly published comparative studies for this specific molecule.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative and qualitative metrics for the two proposed synthetic routes to this compound. The data for yield, reaction time, and temperature are estimated based on typical values reported for similar substrates in the chemical literature.

MetricMethod 1: Nucleophilic Aromatic Substitution (SNAr)Method 2: Buchwald-Hartwig Amination
Starting Material 8-bromo-3-chloroisoquinoline8-bromo-3-chloroisoquinoline
Amine Source Ammonia (aqueous or gas)Ammonia equivalent (e.g., Benzophenone imine) or direct amination
Catalyst None or Copper-based (optional)Palladium precatalyst (e.g., Pd₂(dba)₃)
Ligand NonePhosphine ligand (e.g., XPhos, BINAP)
Base Excess ammonia or other baseStrong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃)
Solvent Protic (e.g., EtOH, H₂O) or aprotic polar (e.g., DMSO)Anhydrous, aprotic (e.g., Toluene, Dioxane)
Typical Temperature 100-180 °C (sealed vessel)80-120 °C
Typical Reaction Time 12-48 hours2-24 hours
Reported Yield Range Moderate to Good (40-70%)Good to Excellent (60-95%)
Purity Variable, may require extensive purificationGenerally high, purification by chromatography
Cost-Effectiveness Potentially higher due to simpler reagentsHigher initial cost for catalyst and ligand
Scalability Can be challenging due to high pressures and temperaturesGenerally scalable with process optimization
Functional Group Tolerance Limited by high temperatures and basicityBroad, tolerant of many functional groups

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound via the two compared methods. These protocols are derived from standard procedures for these reaction types on analogous heterocyclic systems.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

Principle: This method relies on the direct displacement of the chloro substituent at the C3 position of the isoquinoline ring by an ammonia nucleophile. The electron-withdrawing nature of the ring nitrogen atom activates the C3 position for nucleophilic attack.

Experimental Protocol:

  • Reaction Setup: In a high-pressure reaction vessel, combine 8-bromo-3-chloroisoquinoline (1.0 eq.), and a solution of aqueous ammonia (28-30%, 20-40 eq.). Alternatively, ethanol saturated with ammonia gas can be used as the solvent.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 150-180 °C with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: After completion (typically 24-48 hours), cool the reaction vessel to room temperature and carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove excess ammonia and solvent.

  • Purification: Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Method 2: Buchwald-Hartwig Amination

Principle: This palladium-catalyzed cross-coupling reaction provides a versatile and often higher-yielding alternative to traditional amination methods. It involves the formation of a carbon-nitrogen bond between the aryl chloride and an amine source in the presence of a palladium catalyst, a phosphine ligand, and a base.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 8-bromo-3-chloroisoquinoline (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., sodium tert-butoxide, 1.5-2.0 eq.).

  • Reagent Addition: Add anhydrous, degassed toluene or dioxane as the solvent. If using an ammonia surrogate like benzophenone imine, add it at this stage (1.1-1.5 eq.). For direct amination with ammonia, specialized conditions and ligands are often required.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 90-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion (typically 2-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound. If an imine was used, a subsequent hydrolysis step (e.g., with aqueous HCl) is required to liberate the primary amine.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described in this guide.

SNAr_Pathway cluster_0 cluster_1 cluster_2 start 8-Bromo-3-chloroisoquinoline reagents + NH3 (aq. or gas) High Temperature & Pressure product This compound start->product Nucleophilic Aromatic Substitution (SNAr)

Caption: Synthetic pathway for this compound via SNAr.

Buchwald_Hartwig_Pathway cluster_0 cluster_1 cluster_2 start 8-Bromo-3-chloroisoquinoline reagents + Amine Source Pd Catalyst, Ligand, Base product This compound start->product Buchwald-Hartwig Amination

Safety Operating Guide

Essential Guide to the Safe Disposal of 8-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 8-Bromoisoquinolin-3-amine, a halogenated heterocyclic amine. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and professionals in the drug development field.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was available at the time of publication. The following information is compiled from the SDS of closely related isomers and analogues, such as 8-Bromoisoquinoline and 7-Bromoisoquinolin-3-amine. It is imperative to handle this chemical with care and to consult your institution's Environmental Health and Safety (EHS) department for any site-specific protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal-related tasks, ensure all necessary safety measures are in place:

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.[1]

  • Ventilation: All handling of this compound, including weighing and transferring to a waste container, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[1]

Hazard Profile and Classification

Based on data from analogous compounds, this compound should be treated as a hazardous substance. The table below summarizes the likely GHS hazard classifications.

Hazard ClassGHS Hazard CodeSignal WordHazard StatementData Source (Analogue Compound)
Acute Toxicity, OralH301 / H302DangerToxic if swallowed / Harmful if swallowed8-Bromoisoquinoline[1] / 7-Bromoisoquinolin-3-amine[2]
Skin Corrosion/IrritationH315WarningCauses skin irritation8-Bromoisoquinoline[1], 7-Bromoisoquinolin-3-amine[2]
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation8-Bromoisoquinoline[1], 7-Bromoisoquinolin-3-amine[2]
Aquatic ToxicityH410WarningVery toxic to aquatic life with long lasting effects8-Hydroxyquinoline (General hazard for this class)

Step-by-Step Disposal Protocol

The required method for disposing of this compound is through a licensed professional hazardous waste management service.[3][4] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory trash.

Experimental Protocol for Waste Preparation and Disposal:

  • Container Selection:

    • Obtain a dedicated, chemically resistant waste container with a secure, leak-proof lid. The container must be in good condition and compatible with halogenated organic compounds.

    • The container must be clearly labeled.

  • Waste Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "This compound ".

    • List all components and their approximate concentrations if it is a mixed waste stream.

  • Waste Segregation and Collection:

    • This compound must be disposed of as halogenated organic waste .

    • Carefully transfer any waste this compound (solid or in solution) into the designated container.

    • Collect any contaminated materials, such as weighing paper, disposable spatulas, or absorbent pads from a spill cleanup, in the same container.

    • Do not mix with non-halogenated organic waste, aqueous waste, or any incompatible materials.

  • Storage of Waste Container:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

    • The SAA should be a well-ventilated, secure area away from general laboratory traffic.

    • Ensure the container is within a secondary containment bin to prevent the spread of any potential leaks.

  • Arranging for Final Disposal:

    • Maintain a log of the waste generated, including the chemical name, quantity, and accumulation start date.

    • Once the container is full (do not exceed 80% capacity) or reaches your institution's time limit for storage, contact your EHS department to arrange for pickup by a licensed hazardous waste disposal company.

    • The ultimate disposal method will likely be high-temperature incineration.

  • Decontamination of Empty Containers:

    • An "empty" container that held this compound must be decontaminated before it can be disposed of as non-hazardous waste.

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate and dispose of it as halogenated organic liquid waste.

    • After triple-rinsing, the container may be disposed of in the regular trash, pending your institution's specific guidelines.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Waste Generation ppe 1. Don PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood 2. Work in Fume Hood ppe->fume_hood segregate 3. Classify as Halogenated Organic Waste fume_hood->segregate label_container 4. Prepare & Label Waste Container segregate->label_container collect_waste 5. Collect Solid Waste & Contaminated Materials label_container->collect_waste store 6. Store Securely in Satellite Accumulation Area collect_waste->store contact_ehs 7. Contact EHS for Pickup store->contact_ehs end End: Professional Disposal (Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 8-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 8-Bromoisoquinolin-3-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Assessment

Assumed GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 3 or 4)

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2)

  • Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3)

  • Hazardous to the Aquatic Environment, long-term hazard

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure protection from potential chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Engineering Controls Hand Protection Eye & Face Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical fume hood or ventilated balance enclosureDouble-gloving with nitrile or neoprene glovesChemical splash goggles and a face shieldFully-buttoned lab coat made of low-permeability fabricNIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter if dust is generated
Conducting reactions and transfers Chemical fume hoodDouble-gloving with nitrile or neoprene glovesChemical splash goggles and a face shieldChemical-resistant apron over a lab coatNIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter
Work-up and purification Chemical fume hoodDouble-gloving with nitrile or neoprene glovesChemical splash goggles and a face shieldChemical-resistant apron over a lab coatNIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter
Handling solid compound Chemical fume hood or glove boxDouble-gloving with nitrile or neoprene glovesChemical splash gogglesLab coatNIOSH-approved respirator with a P100 particulate filter

Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.

Operational Plan: Step-by-Step Handling Procedures

3.1. Preparation and Weighing:

  • Work Area Preparation: Designate a specific area for handling this compound within a certified chemical fume hood.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware) and PPE before handling the chemical.

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Weighing: Carefully weigh the solid compound in a tared container inside a ventilated balance enclosure or a chemical fume hood to minimize inhalation of fine particulates.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent to avoid splashing.

3.2. Reaction and Work-up:

  • Closed System: Whenever possible, conduct reactions in a closed system within the fume hood.

  • Temperature Control: Be aware that reactions involving aromatic amines can be exothermic. Use appropriate cooling methods as needed.

  • Transfers: Use a cannula or syringe for liquid transfers to minimize exposure.

  • Quenching: Quench reactions carefully, especially if reactive reagents have been used.

  • Extraction and Purification: Perform all extractions and chromatographic separations within the fume hood.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated weigh boats, gloves, and paper towels, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent washes, in a labeled, sealed, and compatible hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until they are collected by the institution's EHS department for disposal.

Logical Relationship Diagram

The following diagram illustrates the hierarchy of controls to be applied when working with hazardous chemicals like this compound.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles, Respirator) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing chemical exposure risk.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.